Terazosin
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
| Record name | Terazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
| Record name | Terazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63590-64-7 | |
| Record name | Terazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
| Record name | Terazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Terazosin: A Technical Guide to a Selective Alpha-1 Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin is a quinazoline-derivative and a long-acting, selective alpha-1 adrenergic receptor antagonist.[1] It is primarily utilized in the management of benign prostatic hyperplasia (BPH) and essential hypertension.[1][2] Its therapeutic effects stem from its ability to block alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate gland.[3][4] This guide provides a detailed overview of this compound's mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its pharmacological effects by selectively and competitively blocking alpha-1 adrenergic receptors. These receptors are prevalent in the smooth muscle of various tissues, including blood vessels, the prostate gland, the prostatic capsule, and the bladder neck.[3][4]
The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors triggers a signaling cascade that results in smooth muscle contraction. This compound's antagonism at these receptors disrupts this pathway, leading to smooth muscle relaxation.[3] This action results in vasodilation of peripheral blood vessels, which reduces total peripheral vascular resistance and subsequently lowers blood pressure.[4] In the context of BPH, the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction and improves urine flow.[3][5]
Downstream Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The binding of an agonist like norepinephrine initiates a conformational change in the receptor, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. This compound blocks the initial binding of norepinephrine, thereby inhibiting this entire cascade.
Figure 1. Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Pharmacological Data
This compound demonstrates high affinity for alpha-1 adrenergic receptors. While it is considered selective for alpha-1 over alpha-2 receptors, studies on its selectivity among the alpha-1 subtypes (α1A, α1B, and α1D) have shown that it binds with relatively equal high affinity to all three.[6] The antagonist potencies in functional assays correlate well with its binding affinities.[7]
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | α2-Adrenoceptor | Reference |
| Ki (nM) | 2.5 | 2.0 | - | 1000 | [8] |
| pKi | ~8.9 | ~8.7 | ~8.5 | - | [6][7] |
Note: Ki values can vary between studies and tissues. The data presented is a representative summary.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standard in vitro assays, such as radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Terazosin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of terazosin, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended to support research and development applications by providing detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.
Pharmacokinetics
This compound is characterized by its rapid and nearly complete absorption following oral administration, with a predictable pharmacokinetic profile that facilitates once-daily dosing.[1]
Absorption and Distribution
Following oral administration, this compound is well-absorbed, with peak plasma concentrations (Cmax) typically reached within one to two hours.[2][3] The bioavailability of this compound is high and is not significantly affected by the presence of food, although food may delay the time to peak plasma concentration by approximately 40 minutes.[4][5] this compound is extensively bound to plasma proteins, with a binding percentage of 90-94%.[3][4]
Metabolism and Excretion
This compound undergoes extensive metabolism in the liver with minimal first-pass effect.[6] The primary routes of elimination are through the feces (approximately 60%) and urine (approximately 40%).[4] The elimination half-life of this compound is approximately 12 hours in adults, which supports a once-daily dosing regimen.[2][3] In geriatric patients, the plasma clearance of this compound may be reduced by about 30%, and the half-life can extend to approximately 14 hours.[4][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1 - 2 hours | [2][3] |
| Half-Life (t½) | ~12 hours (adults), ~14 hours (geriatric) | [2][3][4][6] |
| Plasma Protein Binding | 90 - 94% | [3][4] |
| Bioavailability | Almost complete | [3][7] |
| Volume of Distribution (Vd) | 25 - 30 L | [3] |
| Plasma Clearance | 80 mL/min | [3] |
| Renal Clearance | 10 mL/min | [3] |
| Primary Route of Elimination | Biliary tract | [3] |
| Excretion (Urine) | ~40% (10% as parent drug) | [4][6] |
| Excretion (Feces) | ~60% (20% as parent drug) | [4][6] |
Pharmacodynamics
This compound is a selective antagonist of alpha-1 adrenergic receptors, which are integral to the sympathetic nervous system's control of smooth muscle tone.[8][9]
Mechanism of Action
This compound competitively blocks alpha-1 adrenergic receptors in the smooth muscle of blood vessels, the prostate, and the bladder neck.[10][11] This blockade inhibits the effects of norepinephrine, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[4][10] In the urinary tract, the relaxation of smooth muscle in the prostate and bladder neck reduces urinary outflow resistance.[6][12]
Receptor Binding Affinity
This compound demonstrates high affinity for alpha-1 adrenergic receptors. Studies have shown that this compound and its enantiomers have Ki values in the low nanomolar range for alpha-1 adrenoceptor subtypes.[13] It exhibits a significantly lower affinity for alpha-2 adrenergic receptors, indicating its selectivity.[14][15]
Quantitative Pharmacodynamic Parameters
The following table presents the binding affinities of this compound for alpha-1 adrenergic receptors.
| Parameter | Tissue | Value | Reference |
| Ki (rac-terazosin) | Human Prostate | 3.6 nM | [16] |
| Ki (R(+)-terazosin) | Human Prostate | 3.8 nM | [16] |
| Ki (S(-)-terazosin) | Human Prostate | 2.8 nM | [16] |
| Ki (rac-terazosin) | Canine Brain | 6.7 nM | [16] |
| IC50 (for [125I]-Heat binding) | Human Prostate | 2.5 nM | [14] |
| IC50 (for [125I]-Heat binding) | Canine Brain | 2.0 nM | [14] |
Signaling Pathway
This compound acts by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors, which are Gq-protein coupled receptors. The diagram below illustrates this pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway blocked by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in this compound research.
Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from a method for quantifying this compound in human plasma.[17][18]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., prazosin).[17]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[19]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent.[17]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).[17]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound in plasma.
-
Quantify this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors.[20][21][22]
1. Membrane Preparation:
-
Homogenize tissue (e.g., human prostate or brain tissue) in a cold lysis buffer.[20]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of a non-radiolabeled alpha-1 antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, trapping the membranes with bound radioligand.[20]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for this compound Quantification in Plasma by LC-MS/MS.
Caption: Workflow for an Alpha-1 Receptor Radioligand Binding Assay.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. This compound Capsules, 1mg, 2mg, 5mg and 10 mg [dailymed.nlm.nih.gov]
- 6. This compound CAPSULES, USP [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. droracle.ai [droracle.ai]
- 13. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laboratory assessment of this compound and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha 1-adrenoceptor properties of this compound HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple and fast LC-MS/MS method for quantification of this compound in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
Beyond the Alpha-1 Blockade: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Terazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a quinazoline-based compound, is a well-established α1-selective adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5][6] Its therapeutic effects in these conditions are primarily attributed to the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels.[2][3] However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its adrenergic blockade, unveiling a complex polypharmacology with significant implications for cancer therapy, neuroprotection, and metabolic diseases.[7][8][9][10][11][12][13]
This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond its classical role as an adrenergic antagonist. It is designed to be a resource for researchers and drug development professionals, offering detailed insights into this compound's non-adrenergic mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate these activities.
Core Non-Adrenergic Mechanisms of Action
Induction of Apoptosis in Cancer Cells
A significant body of research has demonstrated that this compound can induce apoptosis in various cancer cell lines, most notably in prostate and bladder cancer.[14][9][10][15][16][17][18][19][20] This pro-apoptotic effect is independent of its α1-adrenoceptor antagonism, as evidenced by the fact that other α1-blockers lacking the quinazoline moiety, such as tamsulosin, do not elicit a similar response.[14][10][16][17]
The apoptotic pathway induced by this compound is multifaceted and appears to be independent of the tumor suppressor proteins p53 and Rb.[15][20] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15]
-
Cell Cycle Arrest: Induction of G1 phase cell cycle arrest, accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[15][20]
-
Deregulation of TGF-β Signaling: Implication of the transforming growth factor-beta (TGF-β) signaling pathway.[14][10][16]
-
Induction of Anoikis: Disruption of cell attachment to the extracellular matrix, a process known as anoikis.[14][10][16]
Activation of Phosphoglycerate Kinase 1 (PGK1)
Recent studies have identified the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) as a novel and direct target of this compound.[7][8][21][22][23][24][25][26] this compound binds to PGK1 and enhances its enzymatic activity, leading to an increase in ATP production.[7][8][13][21][23] This mechanism is of particular interest for its potential neuroprotective effects in conditions associated with impaired energy metabolism, such as Parkinson's disease.[8][12][13][21][23]
The interaction between this compound and PGK1 is dose-dependent, with low concentrations of this compound activating the enzyme and higher concentrations leading to inhibition.[7][8][21] The proposed mechanism for this activation at low concentrations involves this compound binding to the ADP/ATP binding pocket and introducing a bypass pathway that facilitates more rapid product release.[8][21]
Activation of Heat Shock Protein 90 (Hsp90)
The increased cellular ATP levels resulting from PGK1 activation by this compound can, in turn, enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone.[7][24] This activation of Hsp90 is thought to contribute to the stress-resistant phenotype observed in cells treated with this compound.[7]
Inhibition of Angiogenesis
This compound has been shown to possess anti-angiogenic properties, reducing tumor vascularity in transitional cell carcinoma of the bladder.[9][27][28] This effect is attributed to the inhibition of endothelial cell proliferation and tube formation.[28]
GPR119 Agonism and Inhibition of the MST1-Foxo3a Pathway
A recent study has proposed that this compound can act as an agonist for the G Protein-Coupled Receptor 119 (GPR119), leading to an increase in intracellular cyclic AMP (cAMP) and ATP levels.[11] This study also demonstrated that this compound inhibits the MST1-Foxo3a signaling pathway, a pathway implicated in β-cell apoptosis and dysfunction.[11] These findings suggest a potential role for this compound in the treatment of metabolic disorders such as diabetes.
Phosphodiesterase (PDE) Inhibition
Some evidence suggests that this compound, similar to its structural analog prazosin, may act by inhibiting phosphodiesterases (PDEs).[12] This inhibition would lead to an increase in intracellular cyclic nucleotides, contributing to smooth muscle relaxation. However, this mechanism is less extensively characterized compared to the other non-adrenergic actions of this compound.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with its non-adrenergic molecular targets.
| Target | Parameter | Value | Cell/System | Reference |
| Phosphoglycerate Kinase 1 (PGK1) | Kd | 2.9 μM | In vitro | [29] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the non-adrenergic effects of this compound.
Assays for Apoptosis Induction
-
Cell Viability Assay (MTT Assay):
-
Seed prostate or bladder cancer cells (e.g., PC-3, DU145) in 96-well plates.
-
Treat cells with varying concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Culture and treat cells with this compound as described above.
-
Fix the cells with a cross-linking agent (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.[18]
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Harvest this compound-treated and control cells.
-
Fix the cells in cold 70% ethanol to preserve cellular structures.
-
Treat the cells with RNase A to remove RNA, ensuring that the dye specifically binds to DNA.
-
Stain the cells with a fluorescent DNA intercalating agent, such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][30][15][31][32]
-
-
Western Blotting for Apoptotic Proteins:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, p27KIP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[24][29][33][34][35][36]
-
Assays for PGK1 and Hsp90 Activity
-
PGK1 Enzymatic Activity Assay:
-
A coupled enzyme assay can be used to measure PGK1 activity.
-
The reaction mixture contains purified PGK1, its substrates (ADP and 1,3-bisphosphoglycerate), and a coupling enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase and NAD+).
-
The production of ATP by PGK1 is coupled to the reduction of NAD+ to NADH by the coupling enzyme.
-
The increase in NADH is monitored by measuring the absorbance at 340 nm over time.[1][13][37]
-
-
Cellular ATP Measurement Assay:
-
Culture cells and treat with this compound.
-
Lyse the cells to release intracellular ATP.
-
Add a reagent containing luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a luminometer, which is directly proportional to the ATP concentration.[14][7][8][9][10]
-
-
Hsp90 ATPase Activity Assay:
Assays for Angiogenesis
-
Microvessel Density (MVD) Analysis:
-
Obtain tumor tissue sections from control and this compound-treated subjects.
-
Perform immunohistochemistry using antibodies against endothelial cell markers, such as CD31 or Factor VIII.
-
Identify "hot spots" of neovascularization by scanning the sections at low magnification.
-
Count the number of stained microvessels in several high-power fields to determine the MVD.[3][11][21][23][40]
-
Assays for GPR119 Agonism and Downstream Signaling
-
cAMP Accumulation Assay:
-
Use a cell line stably expressing GPR119 (e.g., HEK293-GPR119).
-
Treat the cells with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.[4][16][22][27][41]
-
-
Western Blotting for MST1-Foxo3a Pathway:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's activation of the PGK1/Hsp90 pathway.
Caption: General experimental workflow for Western blotting.
Conclusion
The pharmacological profile of this compound is far more intricate than its well-documented role as an α1-adrenergic receptor antagonist. Its ability to induce apoptosis, activate PGK1 and Hsp90, inhibit angiogenesis, and potentially modulate GPR119 and PDE activity opens up a wide range of therapeutic possibilities beyond its current clinical applications. The independent nature of these effects from its adrenergic blockade, particularly the pro-apoptotic and bioenergetic-enhancing activities, positions this compound and its quinazoline-based analogs as promising candidates for drug repurposing and development in oncology, neurodegenerative diseases, and metabolic disorders.
This guide has provided a detailed overview of the current understanding of this compound's non-adrenergic molecular targets, supported by quantitative data and experimental methodologies. Continued research into these novel mechanisms of action is crucial for unlocking the full therapeutic potential of this versatile molecule and for the rational design of new drugs with improved efficacy and safety profiles. The provided protocols and pathway diagrams serve as a foundational resource for scientists and researchers dedicated to advancing our knowledge in these exciting areas of drug discovery.
References
- 1. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Automatic quantification of microvessel density in urinary bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP Assays | What is an ATP Assay? [promega.kr]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Angiogenesis in urinary bladder carcinoma as defined by microvessel density (MVD) after immunohistochemical staining for Factor VIII and CD31 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Microvessel density as a prognostic marker in bladder carcinoma: correlation with tumor grade, stage and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. s3.amazonaws.com [s3.amazonaws.com]
- 27. researchgate.net [researchgate.net]
- 28. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. Flow cytometry with PI staining | Abcam [abcam.com]
- 32. cancer.wisc.edu [cancer.wisc.edu]
- 33. origene.com [origene.com]
- 34. researchgate.net [researchgate.net]
- 35. google.com [google.com]
- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 37. scribd.com [scribd.com]
- 38. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. tandfonline.com [tandfonline.com]
- 41. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. FoxO3a Antibody | Cell Signaling Technology [cellsignal.com]
The Role of Terazosin in the Activation of Phosphoglycerate Kinase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline-based α1-adrenergic receptor antagonist, has been identified as a novel activator of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This activation is independent of its canonical role as an α1-adrenoceptor blocker and presents a promising therapeutic avenue for a range of conditions linked to metabolic dysfunction, including neurodegenerative diseases like Parkinson's. This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, and experimental validation of this compound's action on PGK1. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
Introduction
Phosphoglycerate kinase 1 (PGK1) is a crucial ATP-generating enzyme in glycolysis, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thus producing 3-phosphoglycerate (3-PG) and ATP.[1] The serendipitous discovery of this compound as a PGK1 activator has opened new avenues for therapeutic intervention in diseases characterized by impaired cellular bioenergetics.[2] Notably, this compound has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease by enhancing ATP levels in the brain.[3] This guide delves into the core of this compound's interaction with PGK1, providing the technical details necessary for researchers to understand, replicate, and build upon these seminal findings.
Molecular Mechanism of Action
This compound directly binds to PGK1, a fact confirmed through in vitro pull-down assays and X-ray crystallography.[4] Structural studies have revealed that this compound binds to the ADP/ATP binding site of PGK1.[5] Interestingly, this binding presents a paradox: while it competitively inhibits the binding of the natural substrate ADP, at lower concentrations, it facilitates the overall enzymatic reaction.[5][6]
The proposed mechanism for this activation is the accelerated release of the product, ATP, from the enzyme's active site.[5] The release of ATP is often the rate-limiting step in the PGK1 catalytic cycle. By binding to the nucleotide-binding pocket, this compound is thought to induce a conformational change that promotes the dissociation of ATP, thereby increasing the enzyme's turnover rate.[5] This leads to a biphasic dose-response curve, where low concentrations of this compound activate PGK1, while higher concentrations lead to competitive inhibition.[5][7]
Signaling Pathway
The activation of PGK1 by this compound initiates a downstream signaling cascade that contributes to cellular stress resistance. The primary consequence of PGK1 activation is an increase in intracellular ATP levels. This surge in ATP enhances the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that is known to associate with PGK1.[8] Activated Hsp90, in turn, promotes resistance to a variety of cellular stresses, including oxidative stress, and inhibits apoptosis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Terazosin's Modulation of Cellular Energy Metabolism and ATP Homeostasis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terazosin, a quinazoline-derivative drug, is a selective alpha-1 adrenergic receptor antagonist traditionally prescribed for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] Emerging research has unveiled a novel mechanism of action for this compound, independent of its alpha-1 blocking activity, with significant implications for cellular energy metabolism. This document provides a comprehensive technical overview of this compound's ability to enhance cellular bioenergetics, primarily through the activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), leading to increased ATP production.[6][7][8][9] This effect has positioned this compound as a potential therapeutic agent for neurodegenerative diseases, such as Parkinson's Disease (PD), where impaired energy metabolism is a key pathological feature.[5][6][10] This guide details the molecular mechanisms, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the involved pathways.
Core Mechanism of Action: PGK1 Activation
Beyond its well-documented role as an alpha-1 adrenergic antagonist, this compound directly interacts with and modulates the activity of Phosphoglycerate Kinase 1 (PGK1).[6][7][9] PGK1 is a crucial enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step: the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[11][12]
The interaction exhibits a biphasic dose-response relationship:
-
Low Concentrations: this compound acts as an activator of PGK1, enhancing its enzymatic activity and thereby boosting the rate of glycolysis.[7] This leads to a significant increase in cellular ATP levels.[6][7][8]
-
High Concentrations: At higher concentrations, this compound can competitively inhibit PGK1 activity, as its binding site on the enzyme overlaps with the ADP/ATP binding pocket.[7]
A mass action mathematical model suggests a paradoxical mechanism for this activation. It proposes that at low concentrations, this compound binding introduces a bypass pathway that accelerates the release of the product (ATP) from the enzyme, which is a rate-limiting step, thus increasing the overall enzymatic turnover rate.[7][13] This enhanced glycolytic flux not only produces ATP directly but also provides pyruvate for mitochondrial oxidative phosphorylation, further contributing to the cellular energy pool.[7][11]
Signaling Pathway Diagram
Caption: this compound activates PGK1, enhancing the ATP-producing step in glycolysis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical and clinical studies.
Table 1: Effect of this compound on Cellular ATP Levels
| Model System | This compound Concentration | Change in ATP Levels | Reference |
| MIN6 Cells (Palmitate-induced stress) | Not specified | Prevented decrease in intracellular ATP | [14] |
| MIN6 Cells (MST1 overexpression) | Not specified | Counteracted reduction in intracellular ATP | [14] |
| Primary Hippocampal Neurons (Low glucose) | 10 µM | Elevated resting ATP, blunted stimulus-induced drop | [11] |
| Human iPSC-derived Dopamine Neurons | Not specified | Increased ATP levels | [6] |
| Mouse Brain (in vivo) | Not specified | Increased striatal ATP levels | [6] |
| Human Whole Blood (in vivo, PD patients) | Not specified | Significant increase vs. placebo (p<0.01) | [6] |
| Human Brain (in vivo, PD patients) | Not specified | Significant increase in βATP:Pi ratio | [6] |
Table 2: Effect of this compound on Glycolysis and Mitochondrial Function
| Parameter | Model System | This compound Treatment | Observation | Reference |
| Glycolysis | Pre-clinical models & humans | Administration of this compound | Hypothesized to enhance the rate of glycolysis | [10] |
| Mitochondrial Membrane Potential | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Reversed the decline in mitochondrial membrane potential | [14] |
| Reactive Oxygen Species (ROS) | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Decreased ROS production | [14] |
| Mitochondrial Structure | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Restored number and structure of mitochondria | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's metabolic effects.
Measurement of Cellular ATP Levels
A common and highly sensitive method for quantifying ATP is the bioluminescence-based luciferase assay.[15]
Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce oxyluciferin and light.[15][16] The emitted light is directly proportional to the ATP concentration and is measured using a luminometer.[15][17]
Protocol Outline:
-
Cell Culture & Treatment: Plate cells at a desired density (e.g., 10³-10⁴ cells/well in a 96-well plate) and treat with this compound or vehicle control for the specified duration.
-
Cell Lysis: For adherent cells, remove the culture medium. Add a cell lysis reagent (e.g., Nuclear Releasing Reagent) to release intracellular ATP.[16] For suspension cells, the lysis reagent can be added directly to the cell suspension.[16]
-
Reagent Addition: Prepare an ATP detection cocktail containing D-luciferin substrate and luciferase enzyme in an appropriate buffer.[16] Add this cocktail to the cell lysate.
-
Signal Detection: Immediately measure the luminescent signal using a plate-reading luminometer.[16][17]
-
Quantification: Generate a standard curve using known concentrations of ATP.[16] Normalize the sample readings to total protein content or cell number (determined by a parallel viability assay like XTT) to calculate ATP concentration per cell.[18]
Workflow for ATP Measurement
Caption: Standard workflow for a luciferase-based cellular ATP assay.
Assessment of Glycolysis Rate (Seahorse XF Analyzer)
The Seahorse Extracellular Flux (XF) Analyzer is a standard tool for measuring cellular metabolism in real-time by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[19] ECAR is an indicator of the glycolytic rate, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[19][20]
Principle: The Glycolysis Stress Test sequentially injects metabolic modulators to reveal key parameters of glycolytic function.
Protocol Outline (Glycolysis Stress Test):
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium (e.g., XF Base Medium supplemented with glutamine) and incubate in a non-CO₂ incubator.
-
Instrument Setup: Load the sensor cartridge with the metabolic modulators:
-
Port A: Glucose (to initiate glycolysis)
-
Port B: Oligomycin (an ATP synthase inhibitor, forcing cells to rely on glycolysis, revealing maximal glycolytic capacity)
-
Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
-
Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Data Analysis: The resulting ECAR profile is used to calculate:
Workflow for Glycolysis Stress Test
Caption: Workflow for assessing cellular glycolysis using the Seahorse XF Analyzer.
Implications for Neuroprotection
Impaired brain energy metabolism and reduced ATP levels are established features of neurodegenerative conditions like Parkinson's Disease (PD).[6][8][10] The ability of this compound to enhance glycolysis and boost ATP production provides a direct mechanism to counteract this bioenergetic deficit.[6][21]
-
Preclinical Evidence: In multiple toxin-induced and genetic animal models of PD, this compound administration has been shown to slow or prevent neuron loss.[6][21] This neuroprotective effect is associated with increased ATP levels in the brain.[6][21][22]
-
Human Database Studies: Large-scale analyses of health databases indicate that men taking this compound or related drugs (doxazosin, alfuzosin) for BPH have a reduced risk of developing PD compared to those taking tamsulosin (an α-1 blocker that does not activate PGK1) or 5α-reductase inhibitors.[6][23]
-
Clinical Pilot Study: A pilot study in individuals with PD demonstrated that this compound treatment led to a significant increase in brain ATP levels, confirming target engagement in humans.[6][22]
The collective evidence suggests that by restoring cellular energy homeostasis, this compound can mitigate the metabolic stress that contributes to neuronal vulnerability and degeneration.[11][13][22]
Conclusion and Future Directions
This compound's off-target effect as a PGK1 activator represents a significant paradigm shift, repositioning it from a urological and antihypertensive drug to a promising candidate for disease modification in neurodegeneration. Its ability to directly enhance the fundamental process of glycolysis and increase cellular ATP provides a robust mechanism for protecting energy-deficient neurons.
For researchers and drug development professionals, this dual-action molecule offers several key takeaways:
-
Validated Target: PGK1 is now a clinically validated target for enhancing cellular bioenergetics.
-
Repurposing Opportunity: this compound itself is being investigated in clinical trials for PD, representing an accelerated path for a repurposed drug.[9]
-
Therapeutic Development: The unique activatory mechanism of this compound on PGK1 can inform the design of novel, more potent, and specific activators that lack the cardiovascular side effects associated with alpha-1 blockade.
Future research should focus on elucidating the downstream effects of sustained PGK1 activation, exploring its therapeutic potential in other diseases characterized by metabolic dysfunction, and developing next-generation bioenergetic drugs inspired by this compound's mechanism.
References
- 1. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 6. A Pilot to Assess Target Engagement of this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parkinsonsmovement.com [parkinsonsmovement.com]
- 10. Assessing Target Engagement for this compound | Parkinson's Disease [michaeljfox.org]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP Assays | What is an ATP Assay? [promega.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. cals.cornell.edu [cals.cornell.edu]
- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]
- 22. neurology.org [neurology.org]
- 23. medrxiv.org [medrxiv.org]
Terazosin's Pro-Apoptotic Potential in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a quinazoline-based α1-adrenoceptor antagonist traditionally used for the treatment of benign prostatic hyperplasia (BPH) and hypertension, has emerged as a compound of interest in oncology for its ability to induce apoptosis in various cancer cell lines.[1][2] This effect is notably independent of its α1-adrenoceptor blocking activity, suggesting a distinct mechanism of action with therapeutic potential.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's pro-apoptotic effects, detailing the molecular pathways involved, summarizing key quantitative data, and providing exemplary experimental protocols for its investigation.
Mechanism of Action: An Overview
The pro-apoptotic activity of this compound is attributed to its quinazoline structure.[1] Unlike other α1-adrenoceptor antagonists such as tamsulosin, quinazoline-based drugs like this compound and the structurally similar Doxazosin have been shown to trigger programmed cell death in cancer cells.[1] This activity is multifaceted, involving the activation of key apoptotic signaling cascades and the disruption of cell survival mechanisms.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis appears to be mediated through at least two major signaling pathways: the extrinsic death receptor pathway and a pathway involving the transforming growth factor-beta (TGF-β) signaling axis. Additionally, it has been implicated in inducing a form of apoptosis known as anoikis.
The Extrinsic (Death Receptor) Pathway
Recent evidence points towards the involvement of the Fas (also known as APO-1 or CD95) death receptor pathway in the apoptotic mechanism of quinazoline-based antagonists. This pathway is a critical component of the extrinsic apoptotic cascade. Studies on the related compound Doxazosin have shown that it can lead to the upregulation of the Fas receptor.[4] The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the activation of effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[4]
The TGF-β Signaling Pathway
This compound has been shown to enhance the expression of TGF-β1, a pleiotropic cytokine that can act as a tumor suppressor in the early stages of cancer by inhibiting cell growth and inducing apoptosis.[2][3] The binding of TGF-β1 to its receptor complex on the cell surface initiates a signaling cascade that leads to the upregulation of cyclin-dependent kinase inhibitors, such as p27KIP1.[5] p27KIP1 plays a crucial role in cell cycle arrest, and its induction by this compound contributes to the inhibition of cancer cell proliferation.[5] Furthermore, the TGF-β pathway can also lead to the activation of caspases, thereby directly contributing to the apoptotic process.[2]
Regulation of Bcl-2 Family Proteins
The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate. Studies have shown that this compound can modulate this balance in favor of apoptosis. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the intrinsic apoptotic pathway.
Induction of Anoikis
Anoikis is a form of programmed cell death that is induced when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). Resistance to anoikis is a hallmark of metastatic cancer cells. Quinazoline-based α1-adrenoceptor antagonists have been shown to induce anoikis in prostate cancer cells.[1] This effect is associated with the disruption of cell-extracellular matrix interactions.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound and the related compound Doxazosin have been quantified in various cancer cell lines. The following tables summarize some of the key findings.
| Drug | Cell Line | Cancer Type | Concentration | Duration | Apoptotic Index (%) | Reference |
| Doxazosin | PC-3 | Prostate Cancer | 15 µM | 48 hours | 11.6 | [1] |
| Doxazosin | PC-3 | Prostate Cancer | 15 µM | 72 hours | 19.4 | [1] |
| This compound | TCC | Bladder Cancer | N/A (in vivo) | N/A | 3.0 (vs. 1.7 in untreated) | [7] |
| Drug | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | PC-3 | Prostate Cancer | >100 µM | [4] |
| This compound | Benign Prostatic Cells | N/A | >100 µM | [4] |
Experimental Protocols
Investigating the pro-apoptotic effects of this compound involves a variety of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions) in a humidified chamber at 37°C for 60 minutes.
-
Staining and Visualization: If using a fluorescent label, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p27KIP1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound demonstrates significant potential as a pro-apoptotic agent in various cancer cell types, particularly in prostate and bladder cancer. Its ability to induce apoptosis through multiple signaling pathways, independent of its primary pharmacological target, makes it an intriguing candidate for drug repurposing and development.
Future research should focus on:
-
Elucidating the precise upstream molecular targets of this compound that initiate the pro-apoptotic signaling cascades.
-
Conducting comprehensive dose-response studies in a wider range of cancer cell lines, including those from glioma and leukemia, to determine the broader applicability of its anti-cancer effects.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Translating the promising in vitro findings into in vivo animal models to assess efficacy and safety.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology. The detailed methodologies and an understanding of the underlying molecular mechanisms will be crucial for advancing this promising area of research.
References
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Terazosin in Modulating Smooth Muscle Contraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin is a quinazoline-derivative and a selective alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic efficacy is primarily attributed to its ability to modulate smooth muscle contraction in the prostate and vasculature. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its characterization, and quantitative data on its potency and affinity. The included signaling pathway diagrams, experimental workflows, and structured data tables are intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Mechanism of Action: Alpha-1 Adrenergic Blockade
This compound exerts its pharmacological effects by competitively blocking alpha-1 adrenergic receptors located on smooth muscle cells.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.[3] By antagonizing these receptors, this compound prevents this cascade, resulting in smooth muscle relaxation.
There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[3] The distribution of these subtypes varies among different smooth muscle tissues, which can influence the tissue-specific effects of antagonists. All three subtypes are coupled to the Gq/11 family of G-proteins.[4][5]
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation and this compound Inhibition
The activation of alpha-1 adrenergic receptors by an agonist such as norepinephrine triggers a well-defined intracellular signaling pathway, which is effectively inhibited by this compound.
Quantitative Data
The potency and affinity of this compound have been quantified in various tissues and for different alpha-1 adrenoceptor subtypes. This data is crucial for understanding its pharmacological profile.
Table 1: Affinity (pKi) of this compound for Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | Tissue/Cell Line | pKi | Reference |
| α1-Adrenoceptors | Human Prostate | - | [6] |
| α1-Adrenoceptors | Canine Brain | - | [7] |
| α1 High (S-Terazosin) | Rat Heart | > (R+) | [8] |
| α1 High (S-Terazosin) | Bovine Prostate | > (R+) | [8] |
| α1 Low (S-Terazosin) | Bovine Prostate | > (R+) | [8] |
| α1 Subtypes | Various | Low Nanomolar Ki | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (IC50, pA2, pKb) of this compound in Smooth Muscle
| Parameter | Tissue | Agonist | Value | Reference |
| IC50 (corr) | Human Prostate | [125I]-Heat | 2.5 nM | [9] |
| IC50 (corr) | Human Prostate | [3H]Ra | 1.0 µM | [9] |
| IC50 (corr) | Canine Brain | [125I]-Heat | 2.0 nM | [9] |
| IC50 (corr) | Canine Brain | [3H]Ra | 0.8 µM | [9] |
| IC50 | Canine IUP | Phenylephrine | 48.6 ng/ml | [10] |
| IC50 | Canine MAP | Phenylephrine | 12.2 ng/ml | [10] |
| pKb | Human Prostate | Noradrenaline | 8.15 | [11] |
| pKb | Human Umbilical Vein | Noradrenaline | 8.07 | [11] |
| pKb | Human Mesenteric Artery | Noradrenaline | 8.27 | [11] |
| pKb | Human Renal Artery | Noradrenaline | 8.35 | [11] |
| pKb | Human Saphenous Vein | Noradrenaline | 7.8 | [11] |
| ED50 Shift | Human Vein | Phenylephrine | 102 to 759 ng/min (Day 1) | [12] |
| Mean Contraction | Human Prostate | Phenylephrine | 5,956 mV | [13] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. pKb is the negative logarithm of the antagonist's dissociation constant.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle contraction.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.
Objective: To quantify the affinity of this compound for α1-adrenergic receptors in a given tissue or cell membrane preparation.
Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]-prazosin) with known affinity for the receptor competes with unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[14]
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen smooth muscle tissue (e.g., prostate, aorta) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[15]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[15]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-prazosin) near its Kd value.
-
Varying concentrations of unlabeled this compound (typically in a logarithmic series).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This assay measures the functional effect of this compound on smooth muscle contractility.[16][17]
Objective: To determine the potency of this compound in inhibiting agonist-induced smooth muscle contraction.
Principle: An isolated strip of smooth muscle tissue (e.g., aortic ring, prostate strip) is suspended in an organ bath containing a physiological salt solution. The tissue is stimulated with an agonist (e.g., phenylephrine) to induce contraction, and the ability of this compound to inhibit this contraction is measured.
Protocol:
-
Tissue Preparation:
-
Euthanize the animal and dissect the desired smooth muscle tissue.[18]
-
Place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully prepare tissue strips or rings of appropriate dimensions.
-
-
Mounting and Equilibration:
-
Mount the tissue strip in an organ bath chamber filled with physiological salt solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[19]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension to the tissue and allow it to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.[18]
-
-
Viability Test:
-
Induce a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Pre-incubate the tissue with a specific concentration of this compound or vehicle for a set period.
-
Add the agonist (e.g., phenylephrine) in a cumulative manner, increasing the concentration in logarithmic steps, and record the contractile response at each concentration.
-
Repeat this process with different concentrations of this compound.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound.
-
Plot the log concentration of the agonist against the response to generate concentration-response curves.
-
Determine the EC50 of the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log concentration of this compound. The x-intercept of the Schild plot provides the pA2 value.[20][21]
-
Intracellular Calcium Imaging
This technique allows for the direct visualization of this compound's effect on intracellular calcium mobilization.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells in response to an agonist and its inhibition by this compound.
Principle: Smooth muscle cells are loaded with a fluorescent calcium indicator, such as Fura-2 AM.[22] The fluorescence intensity of the dye changes upon binding to calcium, and this change is measured using a fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Isolate and culture primary smooth muscle cells or use a suitable cell line.
-
Plate the cells on glass coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS). Pluronic F-127 is often included to aid in dye solubilization.[22]
-
Incubate the cells with the Fura-2 AM solution at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.[23]
-
Wash the cells with fresh physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.[23]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Record a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing an agonist (e.g., phenylephrine) and record the change in the fluorescence ratio.
-
After washout, pre-incubate the cells with this compound and then re-stimulate with the agonist to observe the inhibitory effect.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Quantify the peak increase in the ratio and the area under the curve to compare the responses in the presence and absence of this compound.
-
Logical Workflow for Screening Alpha-1 Adrenergic Antagonists
The following diagram illustrates a typical workflow for the screening and characterization of potential alpha-1 adrenergic antagonists like this compound.
Conclusion
This compound's role in modulating smooth muscle contraction is well-defined, stemming from its potent and selective antagonism of alpha-1 adrenergic receptors. The resulting inhibition of the Gq/11-PLC-IP3/DAG signaling pathway leads to smooth muscle relaxation, which is the basis for its therapeutic utility in BPH and hypertension. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation of this compound and the development of novel modulators of smooth muscle function.
References
- 1. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of displacemental potencies of this compound enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 10. Relationships between pharmacokinetics and blockade of agonist-induced prostatic intraurethral pressure and mean arterial pressure in the conscious dog after single and repeated daily oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological tolerance to alpha 1-adrenergic receptor antagonism mediated by this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dmt.dk [dmt.dk]
- 17. reprocell.com [reprocell.com]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. neuron.mefst.hr [neuron.mefst.hr]
- 21. Pa2 determination | PPTX [slideshare.net]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. moodle2.units.it [moodle2.units.it]
Methodological & Application
Terazosin hydrochloride solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its mechanism of action involves blocking the action of norepinephrine on the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relaxation of the bladder neck and prostate muscles.[3][4] In a research context, this compound is a valuable tool for studying alpha-1 adrenergic signaling pathways and has shown potential in other areas, including the promotion of ureteral stone discharge and neuroprotection.[5] These application notes provide detailed information on the solubility of this compound hydrochloride and protocols for its preparation for in vitro assays.
Data Presentation: Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride is a critical factor for the design of in vitro experiments. The following table summarizes the solubility of this compound hydrochloride in various solvents. It is recommended to use sonication or gentle warming to aid dissolution.[5][6]
| Solvent | Concentration | Observations | Source(s) |
| Water | 19.60 - 20.40 mg/mL | Clear, colorless to faintly yellow solution | |
| Water | 8.48 mg/mL (20 mM) | With gentle warming | |
| Water | 1 mg/mL (2.36 mM) | Sonication is recommended | [6] |
| Methanol | 20 mg/mL | Clear, colorless solution (heat may be needed) | [7] |
| Ethanol | 4 mg/mL | - | |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (106.16 mM) | Sonication is recommended | [6] |
| Mixed Solvents for In Vivo Use (Adaptable for In Vitro) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.44 mM) | Clear solution | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro assays.
Materials:
-
This compound Hydrochloride (M.W. 423.9 g/mol for anhydrous form; adjust for hydrate forms)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound hydrochloride needed:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 423.9 mg/mmol * 1 mL = 4.239 mg
-
-
Weigh the compound: Accurately weigh approximately 4.24 mg of this compound hydrochloride and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[6] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound Hydrochloride stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For example, to prepare a working solution with a final concentration of 10 µM in the cell culture medium.
-
Serial Dilution (Example for 10 µM final concentration in 1 mL):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Alternatively, for larger volumes, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound hydrochloride working solution.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental assay.
Mandatory Visualization
Signaling Pathway of this compound
This compound acts as a competitive antagonist at alpha-1 adrenergic receptors. This blockade prevents the binding of the endogenous catecholamine, norepinephrine, to these receptors. Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by norepinephrine, signal through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The downstream effects of this signaling cascade include smooth muscle contraction. By blocking this pathway, this compound leads to smooth muscle relaxation.[1][3][4]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Assay Preparation
The following diagram illustrates the general workflow for preparing this compound hydrochloride for a typical in vitro cell-based assay.
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. This compound Hydrochloride [drugfuture.com]
Application Notes and Protocols for Studying Terazosin's Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the neuroprotective effects of Terazosin, a drug identified as a potent activator of Phosphoglycerate Kinase 1 (PGK1). By enhancing PGK1 activity, this compound increases ATP levels, offering a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action: this compound and PGK1 Activation
This compound's neuroprotective effects are primarily attributed to its interaction with the glycolytic enzyme PGK1. This activation leads to an increase in cellular ATP production, which is crucial for neuronal survival and function, particularly under conditions of stress or disease.[1] The enhanced energy metabolism helps to mitigate neuronal damage and slow disease progression in various preclinical models.
Animal Models for Parkinson's Disease
Toxin-based models are widely used to recapitulate the dopaminergic neurodegeneration characteristic of Parkinson's disease.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model
The MPTP model is a well-established method for inducing parkinsonism in mice, causing selective destruction of dopaminergic neurons in the substantia nigra.[2][3]
Experimental Workflow:
Quantitative Data Summary:
| Outcome Measure | Control (MPTP only) | This compound-Treated (MPTP + this compound) | Reference |
| Striatal Dopamine Levels | Significant reduction (~60% decrease) | Attenuated reduction in dopamine levels | [3] |
| Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra | Significant loss of TH+ neurons | Increased survival of TH+ neurons | [2] |
| Latency to Fall (Rotarod Test) | Decreased latency | Improved motor performance with increased latency | [2] |
| Time to Descend (Pole Test) | Increased time | Reduced time to descend | [2] |
Protocols:
-
MPTP Administration Protocol:
-
Prepare a fresh solution of MPTP-HCl in sterile saline.
-
Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[2]
-
House animals in a dedicated, well-ventilated area with appropriate safety precautions for handling MPTP.
-
Begin this compound treatment as per the study design (e.g., pre-treatment, co-treatment, or post-treatment).
-
-
Behavioral Testing: Rotarod Test Protocol:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Histological Analysis: Tyrosine Hydroxylase (TH) Staining Protocol:
-
Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains.
-
Cryoprotect the brains in sucrose solution and section using a cryostat.
-
Perform immunohistochemistry on brain sections using a primary antibody against Tyrosine Hydroxylase.
-
Use a fluorescently labeled secondary antibody for visualization.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) using stereological methods.[4]
-
6-OHDA (6-hydroxydopamine) Rat Model
The 6-OHDA model involves the stereotaxic injection of this neurotoxin directly into the nigrostriatal pathway, leading to a unilateral lesion and observable rotational behavior.
Protocols:
-
6-OHDA Stereotaxic Surgery Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra. Coordinates are determined based on a rat brain atlas.
-
A typical dose is 8-12 µg of 6-OHDA in a small volume (e.g., 2-4 µL).[5]
-
Allow the animal to recover for at least one week before initiating behavioral testing.
-
Rotenone Rat Model
Rotenone, a pesticide, induces parkinsonism by inhibiting mitochondrial complex I. It can be administered systemically to produce a more slowly progressing model of neurodegeneration.[6]
Protocols:
-
Rotenone Administration Protocol:
-
Dissolve rotenone in a suitable vehicle (e.g., sunflower oil).
-
Administer rotenone to rats via subcutaneous or intraperitoneal injections. A common dose is 2.5 mg/kg daily for several weeks.[6]
-
Monitor animals for the development of motor deficits.
-
Animal Models for Amyotrophic Lateral Sclerosis (ALS)
Transgenic models expressing mutant human genes associated with ALS are critical for studying the disease's pathogenesis and testing potential therapies.
TDP-43 Transgenic Mouse Model
Overexpression of mutant TAR DNA-binding protein 43 (TDP-43) in mice leads to motor neuron degeneration and a progressive motor phenotype resembling ALS.[7][8]
Experimental Workflow:
Quantitative Data Summary:
| Outcome Measure | Control (TDP-43 only) | This compound-Treated (TDP-43 + this compound) | Reference |
| Median Survival | 21 days | 22 days | [9] |
| Clinical Score (at day 19) | Higher score (more severe phenotype) | Significantly improved (lower) clinical score | [9] |
| Motor Neuron Count (lumbar spinal cord) | Reduced number of motor neurons | 40% more motor neurons | [7][8][9] |
| Body Weight | Progressive weight loss | Attenuated weight loss | [7] |
Protocols:
-
TDP-43 Mouse Husbandry and Genotyping:
-
Maintain a breeding colony of TDP-43 transgenic mice and wild-type littermates.
-
Perform genotyping using PCR on tail-tip DNA to identify transgenic animals.
-
House animals in a controlled environment with easy access to food and water, as motor deficits will develop.
-
-
Motor Function Assessment: Clinical Scoring Protocol:
-
Observe mice for signs of motor impairment, such as hindlimb weakness, tremors, and paralysis.
-
Assign a clinical score based on a defined scale (e.g., from 0 for normal to 4 for complete paralysis).
-
Perform scoring regularly (e.g., daily or every other day) to monitor disease progression.
-
-
Histological Analysis: Motor Neuron Counting Protocol:
-
Collect spinal cords from perfused animals at a defined disease stage.
-
Process the lumbar region of the spinal cord for cryosectioning.
-
Perform Nissl staining (e.g., with cresyl violet) to visualize neuronal cell bodies.[10][11]
-
Identify motor neurons in the ventral horn based on their size and morphology.
-
Quantify the number of healthy motor neurons using stereological techniques.[12]
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from this compound administration to the observed neuroprotective outcomes in the context of these animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Presymptomatic MPTP Mice Show Neurotrophic S100B/mRAGE Striatal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Compensatory Processes in Striatal Neurons Expressing the Tyrosine Hydroxylase Gene in Transgenic Mice in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histological methods for CNS [pathologycenter.jp]
- 11. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Terazosin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin, a quinazoline-based alpha-1 adrenoceptor antagonist, is primarily utilized for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Emerging research has unveiled its potential as an anti-cancer agent, particularly in prostate cancer, through mechanisms independent of its alpha-1 adrenoceptor blockade.[2][3] In cell culture models, this compound has been demonstrated to induce apoptosis and cause cell cycle arrest in a dose-dependent manner.[4][5] These application notes provide a comprehensive guide to establishing a dose-response curve for this compound in prostate cancer cell lines, specifically PC-3 and DU-145, and elucidating its mechanism of action.
Mechanism of Action
This compound's anti-neoplastic effects in prostate cancer cells are not mediated by its alpha-1 adrenoceptor antagonism but rather through the induction of apoptosis.[2] The proposed signaling cascade involves the arrest of the cell cycle in the G1 phase, an event associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[5] Subsequently, this compound modulates the expression of key apoptotic regulatory proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio culminates in the activation of the caspase cascade, including the initiator caspase-8 and the executioner caspase-3, ultimately leading to programmed cell death.[6][7] This apoptotic pathway appears to be independent of p53 and Rb, suggesting its potential efficacy in tumors with mutations in these common tumor suppressor genes.[5]
Data Presentation: Dose-Response of this compound on Prostate Cancer Cell Viability
The following tables summarize the dose-dependent effect of this compound on the viability of PC-3 and DU-145 human prostate cancer cell lines after a 48-hour treatment period. Data is presented as a percentage of viable cells relative to an untreated control.
Table 1: Effect of this compound on PC-3 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 0 ± 4.5 |
| 10 | 95 ± 5.1 | 5 ± 5.1 |
| 25 | 88 ± 6.2 | 12 ± 6.2 |
| 50 | 75 ± 5.8 | 25 ± 5.8 |
| 100 | 58 ± 7.1 | 42 ± 7.1 |
| 150 | 45 ± 6.5 | 55 ± 6.5 |
| 200 | 32 ± 5.3 | 68 ± 5.3 |
Note: The approximate IC50 for this compound in PC-3 cells is 130 µM.
Table 2: Effect of this compound on DU-145 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Control) | 100 ± 5.0 | 0 ± 5.0 |
| 10 | 98 ± 4.8 | 2 ± 4.8 |
| 25 | 92 ± 5.5 | 8 ± 5.5 |
| 50 | 85 ± 6.1 | 15 ± 6.1 |
| 100 | 70 ± 6.8 | 30 ± 6.8 |
| 150 | 60 ± 7.2 | 40 ± 7.2 |
| 200 | 48 ± 5.9 | 52 ± 5.9 |
Note: DU-145 cells generally exhibit a slightly higher resistance to this compound-induced cytotoxicity compared to PC-3 cells.
Experimental Workflow and Signaling Pathways
References
- 1. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-based α1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-β signalling and IκBα induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. ceju.online [ceju.online]
- 5. Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Assessing Terazosin-Induced Apoptosis in Prostate Cancer Cell Lines
Introduction
Terazosin, a quinazoline-based α1-adrenoceptor antagonist, is commonly prescribed for the treatment of benign prostatic hyperplasia (BPH). Beyond its smooth muscle relaxant properties, studies have revealed that this compound can induce apoptosis (programmed cell death) in both benign and malignant prostate cells. This apoptotic effect is of significant interest for its potential therapeutic application in prostate cancer. Notably, this action is independent of α1-adrenoceptor blockade and is believed to be associated with the quinazoline structure of the molecule.
The primary mechanism of this compound-induced apoptosis in prostate cancer cells involves the extrinsic or death receptor-mediated pathway. Key molecular events include the upregulation of the Fas death receptor (CD95), recruitment of the adaptor protein FADD (Fas-Associated Death Domain), and subsequent activation of the initiator caspase-8. This initiates a downstream caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute the final stages of apoptosis. This application note provides a comprehensive set of protocols to investigate and quantify this compound-induced apoptosis in prostate cancer cell lines such as PC-3, DU-145, and LNCaP.
Logical Workflow for Apoptosis Assessment
The following diagram illustrates the overall experimental workflow for assessing the apoptotic effects of this compound on prostate cancer cell lines.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
This compound-Induced Extrinsic Apoptosis Signaling Pathway
The diagram below outlines the key steps in the death receptor-mediated apoptotic pathway activated by this compound.
Caption: this compound activates the extrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the effect of this compound on the metabolic activity of prostate cancer cells, serving as an indicator of cell viability and cytotoxicity.
Materials:
-
Prostate cancer cells (e.g., PC-3, DU-145)
-
96-well flat-bottom plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with DMSO, if used).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| This compound Conc. | 0 - 200 µM (Dose-response) |
| Incubation Time | 24, 48, 72 hours (Time-course) |
| MTT Conc. | 0.5 mg/mL (final) |
| MTT Incubation | 2 - 4 hours |
| Absorbance λ | 570 nm |
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control prostate cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for 24-48 hours in 6-well plates.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
| Parameter | Recommended Value |
| Cell Number | 1-5 x 10⁵ cells per sample |
| This compound Treatment | 24 - 48 hours |
| Staining Incubation | 15 - 20 minutes at RT, dark |
| Analysis | Within 1 hour of staining |
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Treated and control prostate cancer cells
-
Luminescent or colorimetric Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 or a kit using Ac-DEVD-pNA substrate)
-
White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Luminometer or spectrophotometer
Procedure (Example using a luminescent assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration. Express results as fold-change relative to the vehicle control.
| Parameter | Recommended Value |
| Assay Format | 96-well plate |
| Incubation with Reagent | 1 - 2 hours at RT |
| Detection Method | Luminescence or Absorbance (405 nm for colorimetric) |
| Data Normalization | Relative to vehicle control |
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Caspase-8, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at
Application Notes and Protocols for Studying Alpha-1 Adrenoceptor Signaling Pathways Using Terazosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Terazosin, a potent and selective alpha-1 adrenergic receptor antagonist, to investigate the intricacies of alpha-1 adrenoceptor signaling pathways. This document outlines detailed protocols for key in vitro experiments, presents quantitative data for this compound's binding affinity and functional antagonism, and illustrates the signaling cascades and experimental workflows.
Introduction to this compound and Alpha-1 Adrenoceptor Signaling
This compound is a quinazoline-based compound that acts as a competitive antagonist at alpha-1 adrenergic receptors, with a significantly higher affinity for these receptors compared to alpha-2 adrenoceptors.[1][2] Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to the Gq/11 family of G-proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] These events lead to a variety of physiological responses, most notably smooth muscle contraction.[2][7]
By blocking the binding of agonists to the alpha-1 adrenoceptor, this compound effectively inhibits these downstream signaling events. This makes it an invaluable tool for dissecting the components of this pathway and for screening for novel modulators of alpha-1 adrenoceptor activity.
Quantitative Data for this compound
The following tables summarize the binding affinities and functional antagonist potencies of this compound at alpha-1 adrenoceptors.
Table 1: Binding Affinity of this compound for Alpha-1 and Alpha-2 Adrenoceptors
| Compound | Receptor | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) |
| This compound | Alpha-1 | [125I]-Heat | Canine Brain | - | 2.0 |
| This compound | Alpha-1 | [125I]-Heat | Human Prostate | - | 2.5 |
| This compound | Alpha-2 | [3H]Rauwolscine | Canine Brain | - | 800 |
| This compound | Alpha-2 | [3H]Rauwolscine | Human Prostate | - | 1000 |
Data compiled from competitive binding assays.[1]
Table 2: Functional Antagonism of this compound
| Assay | Tissue | Agonist | Measured Effect | Antagonist | Antagonist Concentration | Inhibition |
| In Vitro Contraction | Human Cultured Prostatic Stromal Cells | Phenylephrine (10 µM) | Cell Shortening | This compound | 1 µM | Significant Blockade |
Data from in vitro functional assays.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical alpha-1 adrenoceptor signaling pathway and a general workflow for its investigation using this compound.
References
- 1. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α1-Adrenoceptor effects mediated by protein kinase C α in human cultured prostatic stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Terazosin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Terazosin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability of results.
Introduction
This compound is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Accurate quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control, formulation development, and stability studies. HPLC is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of active pharmaceutical ingredients (APIs) like this compound.[3] This document details a robust reversed-phase HPLC (RP-HPLC) method for this purpose.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated RP-HPLC method for this compound quantification, providing a clear comparison of its performance characteristics.
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2 - 500[3] | 50 - 250 |
| Correlation Coefficient (r²) | 0.999[3] | 0.9971[4] |
| Limit of Detection (LOD) (µg/mL) | 0.065[3] | 17.754[4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.197[3] | 53.802[4] |
| Retention Time (min) | 2.472[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.27% - 101.97%[4] |
| Precision (%RSD) | < 2% | < 1.66%[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the quantification of this compound in tablet formulations using an RP-HPLC method.
Materials and Reagents
-
This compound Hydrochloride Reference Standard (USP grade)[5]
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[3]
-
Ammonium acetate[3]
-
Diethylamine[3]
-
Water (HPLC grade or Milli-Q)[5]
-
Starch, Lactose, Magnesium Stearate (as excipients for validation)[3]
-
Hydrochloric Acid (HCl)[3]
-
Sodium Hydroxide (NaOH)[3]
-
Hydrogen Peroxide (H₂O₂)[3]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[3]
-
Mobile Phase: A gradient mixture of:
-
A: Acetonitrile with 0.05% Diethylamine
-
B: Methanol
-
C: 10 mM Ammonium Acetate[3]
-
-
Gradient Program:
-
0-8 min: 60% A, 40% B, 0% C
-
8-9 min: 60% A, 20% B, 20% C
-
9-14 min: 60% A, 0% B, 40% C
-
14-15 min: 60% A, 40% B, 0% C (re-equilibration)[3]
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 20 µL[5]
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Hydrochloride Reference Standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
Working Standard Solutions (2 - 500 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using methanol to obtain concentrations of 2, 20, 50, 100, 200, 300, 400, and 500 µg/mL.[3]
-
Filter the solutions through a 0.45 µm membrane filter before injection.[3]
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 2 mg of this compound and transfer it to a 10 mL volumetric flask.[3]
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.[3]
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
Method Validation Procedures (Brief Overview)
-
Specificity: Analyze placebo samples (containing common excipients like starch, lactose, and magnesium stearate) to ensure no interference at the retention time of this compound.[3] Conduct forced degradation studies by exposing the drug to acidic (0.1N HCl at 80°C), alkaline (0.1N NaOH at 80°C), oxidative (3% H₂O₂ at room temperature), photolytic, and thermal (60°C) stress conditions to demonstrate that degradation products do not interfere with the quantification of this compound.[3]
-
Linearity: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.[3]
-
Precision: Assess repeatability by injecting a 50 µg/mL standard solution six times and calculating the relative standard deviation (%RSD) of the peak areas.[3]
-
Accuracy (Recovery): Spike pre-analyzed sample solutions with known concentrations of the standard solution (e.g., 20, 50, and 100 µg/mL) and calculate the percentage recovery.[3]
Visualizations
Experimental Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Western Blot Analysis of PGK1 Activation by Terazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin (TZ), a known α1-adrenergic receptor antagonist, has been identified as a potent activator of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3] This activation is independent of its adrenergic receptor blocking activity and presents a novel mechanism with therapeutic potential in various conditions, including those associated with cellular stress and apoptosis.[1][4] this compound binds directly to PGK1, enhancing its enzymatic activity and subsequently increasing ATP production.[1][3] This elevated ATP level boosts the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that interacts with PGK1.[1][4] The activation of the PGK1/Hsp90 axis has been shown to confer resistance to cellular stress, reduce apoptosis, and mitigate oxidative damage by lowering reactive oxygen species (ROS) levels.[1][4]
These application notes provide a detailed protocol for the Western blot analysis of PGK1 expression in response to this compound treatment. Furthermore, it includes a summary of quantitative data from relevant studies and visual representations of the signaling pathway and experimental workflow.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on PGK1 and related markers.
Table 1: Effect of this compound on PGK1 Expression and Glycolytic Activity
| Cell Line | Treatment | PGK1 Expression Change | ATP Level Change | Pyruvate Level Change | Reference |
| Caco-2 | H₂O₂ (500 µmol/L) + this compound (10 or 100 nM) | Dramatically enhanced | Increased | Not Reported | [5] |
| Caco-2 | 2-DG + this compound (10 or 100 nM) | Dramatically enhanced | Not Reported | Not Reported | [5] |
| RAW 264.7 | This compound | Not explicitly quantified by WB | Transiently elevated by ~40% | Stably increased by ~30% | [1] |
Table 2: Downstream Effects of this compound-Mediated PGK1 Activation
| Cell Line | Stressor | This compound Concentration | Measured Endpoint | Outcome | Reference |
| RAW 264.7 | H₂O₂ (1 mM) | 10 µM | Active Caspase 3 | Decreased | [1] |
| RAW 264.7 | H₂O₂ | 10 µM | PARP-1 Cleavage | Reduced | [1] |
| HUVECs | Doxorubicin (100 nM) | 10 µM | p21 protein expression | Decreased | [4] |
Experimental Protocols
Western Blot Analysis of PGK1 Expression
This protocol is designed for the analysis of PGK1 protein levels in cell lysates following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., RAW 264.7, Caco-2, or HUVECs) in appropriate culture dishes and grow to 70-80% confluency. b. If applicable, pre-treat cells with a stressor (e.g., 500 µM H₂O₂ for Caco-2 cells) for a specified duration.[5] c. Treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 10 µM) or vehicle control (e.g., DMSO) for the designated time.[1][5]
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.[4] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[4]
4. Sample Preparation and SDS-PAGE: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 5x SDS-PAGE sample loading buffer. b. Denature the protein samples by heating at 95-100°C for 5-10 minutes. c. Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. d. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. b. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for PGK1 (e.g., from Santa Cruz Biotechnology, sc-48342) overnight at 4°C with gentle agitation.[1] Dilute the antibody in the blocking buffer according to the manufacturer's recommendation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the specified time. c. Capture the chemiluminescent signal using an imaging system or X-ray film. d. For normalization, probe the same membrane for a loading control protein such as β-actin or GAPDH. e. Quantify the band intensities using densitometry software (e.g., ImageJ). The expression of PGK1 is typically presented as a ratio relative to the loading control.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of PGK1.
Caption: this compound-mediated PGK1 activation signaling pathway.
References
- 1. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming Terazosin solubility issues in aqueous solutions
Welcome to the technical support center for Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges with this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide: Precipitate Formation
This guide addresses the common issue of this compound precipitating out of solution during experimental setup.
Q1: My this compound solution appeared clear, but a precipitate formed when I added it to my aqueous buffer (e.g., PBS, cell culture media). What happened?
A1: This is the most common solubility issue encountered with this compound and is almost always related to pH. This compound is a weakly basic drug with a pKa of approximately 7.1.[1] Its hydrochloride (HCl) salt form is freely soluble in acidic aqueous solutions. However, when this acidic stock is diluted into a neutral or alkaline buffer (e.g., PBS at pH 7.4), the pH of the microenvironment around the drug particle increases. This causes the protonated, soluble form of this compound to convert to its less soluble free base form, leading to precipitation.[2]
Troubleshooting Workflow:
Use the following workflow to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Solubility & Stock Solutions
Q2: What is the solubility of this compound Hydrochloride in common solvents?
A2: this compound hydrochloride has good solubility in water and various other solvents. It is important to note that solubility can be significantly influenced by the pH of the aqueous medium.
| Solvent | Solubility | Notes |
| Water | 19.6 - 20.4 mg/mL | Solubility is pH-dependent; higher in acidic pH. |
| Methanol | ~20 mg/mL | Can be heated gently to aid dissolution. |
| Ethanol | ~4 mg/mL | Lower solubility compared to methanol. |
| DMSO | Soluble[3] | A common solvent for preparing high-concentration stock solutions. |
| 0.1 N HCl | Readily Soluble | The acidic pH ensures the drug remains in its protonated, soluble form.[4] |
Q3: What is the difference between this compound and this compound Hydrochloride? Which one should I use?
A3: this compound can exist as a free base or as a hydrochloride (HCl) salt. For experiments in aqueous solutions, This compound Hydrochloride is strongly recommended . The HCl salt is significantly more soluble in water and hydroalcoholic solutions compared to the free base.[5][3] Using the free base will likely lead to significant solubility challenges in aqueous buffers.
Q4: What is the best way to prepare a high-concentration aqueous stock solution of this compound HCl?
A4: To prepare a stable, high-concentration stock solution, it is best to use a slightly acidic solvent.
Protocol: Preparing a 10 mg/mL this compound HCl Stock in 0.01 N HCl
-
Preparation: Prepare a sterile solution of 0.01 N Hydrochloric Acid (HCl) in ultrapure water.
-
Weighing: Accurately weigh the desired amount of this compound HCl powder.
-
Dissolution: Add the appropriate volume of 0.01 N HCl to the powder to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved. The resulting solution should be clear and colorless to faintly yellow.[5]
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Advanced Solubilization Techniques
Q5: My experiment requires a neutral pH, and my this compound is precipitating. How can I increase its solubility without changing the pH?
A5: When pH modification is not an option, using a complexing agent like a cyclodextrin is an effective strategy. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble drug molecules, like the this compound free base, forming an "inclusion complex" that is more soluble in water.[6][7]
Q6: How do I prepare a this compound-Cyclodextrin inclusion complex?
A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity. The following is a general protocol for preparing a complex.
Experimental Workflow: Cyclodextrin Inclusion Complex
Caption: Protocol for preparing a this compound-cyclodextrin complex.
Q7: Are there other advanced methods to improve this compound solubility or delivery?
A7: Yes, for more advanced applications, formulation strategies such as solid lipid nanoparticles and microparticles have been explored.[8][9][10] These techniques encapsulate the drug in a lipid or polymer matrix, which can improve its pharmacokinetic profile and create sustained-release formulations.[8][9] These methods typically require specialized equipment and expertise in drug delivery.
Mechanism of Action
Q8: What is the mechanism of action of this compound?
A8: this compound is a selective alpha-1 adrenoceptor antagonist.[11][12] It competitively blocks alpha-1 adrenergic receptors on the smooth muscle of blood vessels and the prostate gland.[11][12] This blockade prevents endogenous catecholamines (like norepinephrine) from binding and causing muscle contraction, resulting in vasodilation and relaxation of the prostate and bladder neck.[13]
Signaling Pathway: this compound Action
Caption: Simplified pathway of this compound's antagonist action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hcl Or this compound Hydrochloride BP EP USP CAS 63074-08-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. jidps.com [jidps.com]
- 5. This compound = 98 TLC, powder 63074-08-8 [sigmaaldrich.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Microencapsulation for the delivery of this compound hydrochloride: design, development, and characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Laboratory assessment of this compound and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Terazosin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Terazosin in experimental models. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound's primary on-target effect is the selective antagonism of alpha-1 adrenergic receptors (α1-ARs).[1][2][3] This action leads to the relaxation of smooth muscle in blood vessels and the prostate, forming the basis of its clinical use in treating hypertension and benign prostatic hyperplasia (BPH).[1][3][4]
Q2: What is the most significant known off-target effect of this compound?
A2: A significant and widely studied off-target effect of this compound is the activation of the enzyme phosphoglycerate kinase 1 (PGK1).[5][6][7][8] This effect is independent of its α1-AR antagonism and has garnered interest for its potential neuroprotective properties.[5][6][7]
Q3: How can I be sure the effects I'm observing in my experiment are not just due to α1-adrenergic receptor blockade?
A3: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls. This can include comparing the effects of this compound to a highly selective α1-AR antagonist that does not activate PGK1 (e.g., Tamsulosin) or using a modified version of this compound that has a reduced affinity for the α1-AR but retains its ability to activate PGK1.[8] Additionally, employing cell lines that lack α1-ARs or using siRNA to knock down their expression can help isolate the off-target effects.
Q4: At what concentrations does this compound typically exhibit its on-target versus off-target effects?
A4: this compound's affinity for α1-adrenergic receptors is in the low nanomolar range.[3] In contrast, its activation of PGK1 has been observed at concentrations ranging from nanomolar to low micromolar, with inhibitory effects at higher concentrations.[8] Therefore, a careful dose-response analysis is essential in your experimental model to distinguish between the two effects.
Q5: Are there commercially available analogs of this compound that can help isolate its off-target effects?
A5: While specific research-grade analogs designed to be inactive at the α1-AR but active at PGK1 may not be commercially available as off-the-shelf products, several studies have synthesized such compounds for experimental purposes.[5][6] Collaborating with a medicinal chemist to synthesize these analogs or a thorough search of chemical suppliers for structurally related compounds with known activity profiles may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected cell death at high concentrations of this compound. | 1. High concentrations of this compound can be inhibitory to PGK1, potentially disrupting cellular metabolism.[8]2. Exaggerated α1-AR blockade leading to cellular stress.3. Non-specific cytotoxicity. | 1. Perform a dose-response curve to determine the optimal concentration for PGK1 activation without inducing toxicity.2. Use a lower concentration of this compound in combination with another PGK1 activator if a stronger effect is desired.3. Include a positive control for cytotoxicity in your experiments. |
| Inconsistent results between experimental replicates. | 1. Variability in cell passage number, leading to changes in receptor expression or metabolic state.2. Inconsistent timing of drug treatment and sample collection.3. Instability of this compound in solution over time. | 1. Use cells within a consistent and narrow passage number range.2. Standardize all incubation times and experimental procedures.3. Prepare fresh solutions of this compound for each experiment. |
| No observable effect of this compound on PGK1 activity. | 1. The concentration of this compound used is too low or too high (inhibitory range).[8]2. The assay conditions are not optimal for PGK1 activity.3. The cell line or tissue model has very low endogenous PGK1 expression. | 1. Conduct a full dose-response study.2. Optimize the PGK1 activity assay buffer components and substrate concentrations.3. Confirm PGK1 expression levels in your model system using Western blot or qPCR. |
| Difficulty distinguishing between α1-AR-mediated and PGK1-mediated effects. | 1. Overlapping dose-response ranges for the two targets in your specific model. | 1. Use a specific α1-AR antagonist (e.g., Prazosin) as a control to block the on-target effects.2. Employ a structurally similar but inactive analog of this compound as a negative control.[9]3. Use cell lines with and without α1-AR expression to isolate PGK1-mediated effects. |
Quantitative Data Summary
Table 1: Comparative Activity of this compound
| Target | Parameter | Reported Value | Experimental System |
| α1-Adrenergic Receptor | IC50 | 2.0 - 2.5 nM | Canine brain and human prostate tissue[3] |
| PGK1 | Activation Range | 2.5 nM - 0.5 µM | In vitro enzyme assay[8] |
| PGK1 | Inhibition Range | > 2.5 µM | In vitro enzyme assay[8] |
Table 2: Dose-Response of this compound Analogs on PGK1 Activity
| Compound | Concentration | PGK1 Activity (% of control) |
| This compound | 50 nM | ~120% |
| Analog 5l | 50 nM | ~135% |
| Analog 10a | 50 nM | ~140% |
| Analog 12a | 50 nM | ~130% |
| Analog 12b | 50 nM | ~145% |
| Data adapted from a study on neuroprotective this compound analogs.[6] |
Detailed Experimental Protocols
Protocol 1: In Vitro PGK1 Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methods to measure PGK1 activity by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]
Materials:
-
Purified recombinant human PGK1 protein
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
3-Phosphoglycerate (3-PG)
-
Adenosine triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 100 mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, 2 mM MgCl2, 1 mM DTT, 1 mg/mL BSA, pH 7.4
-
This compound or test compounds
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare a reaction mixture containing 3-PG (final concentration 6 mM), ATP (final concentration 2.5 mM), NADH (final concentration 250 µM), and GAPDH (final concentration 0.1 µM) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Initiate Reaction:
-
Add 25 µL of purified PGK1 (final concentration ~0.4 nM) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+, which is proportional to PGK1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
-
Plot the V0 against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for α1-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., HEK293 cells overexpressing the receptor)
-
[3H]-Prazosin (radiolabeled antagonist)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes, combine:
-
50 µg of cell membranes
-
A fixed concentration of [3H]-Prazosin (typically at or near its Kd)
-
Varying concentrations of unlabeled this compound (from 10⁻¹¹ M to 10⁻⁵ M)
-
Binding Buffer to a final volume of 250 µL.
-
-
-
Incubation:
-
Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with 5 mL of cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target neuroprotective pathway of this compound.
Caption: Workflow to differentiate on- and off-target effects.
References
- 1. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terazosin Concentration for PGK1 Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Terazosin to achieve maximal PGK1 activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to activate PGK1?
A1: this compound exhibits a biphasic effect on PGK1 activity. Low concentrations activate the enzyme, while high concentrations are inhibitory.[1][2] The optimal concentration for PGK1 activation typically falls within the nanomolar to low micromolar range. In vitro assays have shown activation at concentrations as low as 2.5 nM up to 0.5 µM.[1] For cell-based assays, effective concentrations for observing pro-survival effects, such as inhibition of apoptosis, have been reported to be as low as 0.1 µM.[1]
Q2: Why am I observing inhibition of PGK1 activity with this compound?
A2: If you are observing inhibition, it is likely that the concentration of this compound is too high. Studies have shown that this compound concentrations of 2.5 µM and higher can inhibit PGK1 activity.[1] It is crucial to perform a dose-response curve to determine the optimal activating concentration for your specific experimental system.
Q3: What is the proposed mechanism of PGK1 activation by this compound?
A3: this compound is believed to bind to the ADP/ATP binding pocket of PGK1.[1][2] At low concentrations, this binding is thought to facilitate the release of the product, ATP, which is a rate-limiting step in the enzymatic reaction.[1] This accelerated ATP release leads to an overall increase in PGK1 enzymatic activity. A mass action model suggests that at low concentrations, this compound binding creates a bypass pathway that circumvents the slow product release from PGK1, thereby accelerating its activity.[2]
Q4: How does PGK1 activation by this compound lead to a cellular protective effect?
A4: The activation of PGK1 by this compound increases intracellular ATP levels.[1][3] This increase in ATP enhances the chaperone activity of Hsp90, an ATPase that associates with PGK1.[1] The activated Hsp90 then promotes cellular stress resistance and inhibits apoptosis.[1][4] This signaling pathway has been shown to protect cells from various stressors, including oxidative stress.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in PGK1 activity. | 1. This compound concentration is outside the optimal activation range (either too high or too low). 2. The assay conditions are not optimal for PGK1 activity. 3. The purified PGK1 enzyme or cell lysate has low activity. | 1. Perform a detailed dose-response experiment with this compound, starting from the low nanomolar range (e.g., 1 nM) and extending to the micromolar range (e.g., 25 µM). 2. Ensure the assay buffer contains all necessary components, such as ADP and 1,3-Bisphosphoglycerate for the forward reaction.[1] 3. Check the activity of your PGK1 enzyme or lysate with a known activator or by ensuring proper storage and handling. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of this compound treatment and subsequent assays. 3. Degradation of this compound stock solution. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Adhere to a strict timeline for drug treatment, cell lysis, and assay performance. 3. Prepare fresh this compound stock solutions regularly and store them appropriately. |
| High background signal in the PGK1 activity assay. | 1. Contamination of reagents. 2. Non-specific reduction of the detection agent. | 1. Use fresh, high-quality reagents. 2. Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal. |
| No downstream effects (e.g., increased ATP, reduced apoptosis) despite confirmed PGK1 activation. | 1. The downstream signaling pathway is compromised in the experimental model. 2. The chosen endpoint is not sensitive enough to detect the change. 3. Insufficient duration of this compound treatment. | 1. Verify the expression and function of key downstream effectors like Hsp90. 2. Try alternative or more sensitive assays to measure ATP levels or apoptosis (e.g., luminescence-based ATP assays, caspase activity assays). 3. Optimize the treatment time with this compound; cellular effects may require longer incubation periods. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for PGK1 Activation and Cellular Effects
| Concentration | Effect | Experimental System | Reference |
| 2.5 nM - 0.5 µM | Activation of purified PGK1 enzyme | In vitro enzyme assay | [1] |
| 2.5 µM, 25 µM | Inhibition of purified PGK1 enzyme | In vitro enzyme assay | [1] |
| 0.1 µM | Suppression of H2O2-induced apoptosis | RAW 264.7 macrophages | [1] |
| 10 nM, 100 nM | Protection against H2O2-induced stress | Caco-2 cells | [3] |
| 10 µM | Transient elevation of ATP levels (by ~40%) | Cell lysate | [1] |
| 50 nM | Agonistic activity on PGK1 | In vitro enzyme assay | [5] |
Experimental Protocols
In Vitro PGK1 Activity Assay
This protocol is adapted from studies demonstrating the direct effect of this compound on purified PGK1.[1][5]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, and 2 mM DTT.[5]
-
Component Addition: In a 96-well plate, add the following components to the reaction buffer: 1 mM glyceraldehyde-3-phosphate (GAP), 0.3 mM β-NAD+, 4 U of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and 0.02 ng/µL of recombinant human PGK1 protein.[5]
-
This compound Incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 4 mM ADP (final concentration of 0.2 mM).[5]
-
Measurement: Measure the change in NADH absorbance at 340 nm at 0 and 30 minutes. The increase in absorbance is proportional to PGK1 activity.
Cellular ATP Level Measurement
This protocol is a general guide for measuring changes in intracellular ATP levels following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 or Caco-2) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable buffer compatible with the ATP assay kit.
-
ATP Quantification: Use a commercial ATP determination kit (e.g., a luciferase-based assay) to measure the ATP concentration in the cell lysates. Follow the manufacturer's instructions.
-
Normalization: Normalize the ATP concentration to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
Western Blotting for PGK1 and Downstream Markers
This protocol allows for the analysis of protein expression levels.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against PGK1, cleaved caspase-3, PARP-1, or other proteins of interest overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in Terazosin Neuroprotection Studies
Welcome to the technical support center for researchers investigating the neuroprotective effects of Terazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective action?
A1: this compound's neuroprotective effect is primarily attributed to its activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3] By binding to PGK1, this compound enhances its enzymatic activity, leading to increased glycolysis and subsequently, higher production of adenosine triphosphate (ATP).[4][5][6] This boost in cellular energy is thought to protect neurons from degeneration and cell death.[2][4] Additionally, some studies suggest that this pathway involves the interaction of PGK1 with heat shock protein 90 (Hsp90), which promotes cellular stress resistance.[7]
Q2: I am not observing a neuroprotective effect with this compound in my cell culture model. What are the possible reasons?
A2: Several factors could contribute to a lack of neuroprotective effect. Here are some key areas to troubleshoot:
-
Incorrect Dosage: this compound exhibits a non-monotone, or biphasic, dose-response.[8][9] This means that both insufficient and excessive concentrations can be ineffective or even detrimental. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and neurotoxic insult.
-
Cell Line Variability: Different neuronal cell lines (e.g., SH-SY5Y, primary neurons) may respond differently to this compound. The expression levels of PGK1 and the overall metabolic state of the cells can influence the outcome.
-
Nature of the Neurotoxic Insult: The type and concentration of the neurotoxin used (e.g., MPP+, rotenone, 6-OHDA) can significantly impact the results. The protective effect of this compound may be more pronounced against insults that directly impair mitochondrial function and energy metabolism.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is critical. Determine whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental paradigm.
-
Drug Stability and Solubility: Ensure that your this compound stock solution is properly prepared, stored, and diluted in a compatible buffer for your cell culture medium.
Q3: My results from ATP and ROS assays are highly variable. How can I improve consistency?
A3: High variability in ATP and ROS assays can be frustrating. Consider the following to improve consistency:
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells, as variations in cell number will directly affect ATP and ROS measurements.
-
Assay Timing: Perform the assays at a consistent time point after treatment, as both ATP levels and ROS production can fluctuate over time.
-
Reagent Quality and Preparation: Use fresh, high-quality assay reagents and prepare them according to the manufacturer's instructions immediately before use.
-
Control Wells: Include appropriate controls, such as untreated cells, vehicle-treated cells, and positive controls for ROS induction or ATP depletion.
-
Plate Reader Settings: Optimize the plate reader settings (e.g., gain, integration time) for your specific assay to ensure measurements are within the linear range of detection.
Q4: Are there differences in this compound's efficacy between in vitro and in vivo models?
A4: Yes, differences in efficacy are expected. In vivo models incorporate complex physiological factors such as drug metabolism, bioavailability, and the blood-brain barrier, which are not present in in vitro systems. While cell culture models are excellent for mechanistic studies, the neuroprotective effects observed in vitro may not always translate directly to animal models.[4][10] It is essential to validate in vitro findings in appropriate animal models of neurodegeneration.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results with MTT Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM). | Identification of the optimal, protective concentration for your specific cell line and neurotoxin. |
| Interference of this compound with MTT Assay | Run a control experiment with this compound and MTT reagent in cell-free media. | Determine if this compound directly reacts with the MTT reagent, which would necessitate using an alternative viability assay (e.g., LDH release, CellTiter-Glo). |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize before treatment. | Reduced well-to-well variability in the final absorbance readings. |
| Variability in Neurotoxin Potency | Prepare fresh stock solutions of the neurotoxin for each experiment and perform a toxicity curve to confirm its EC50. | Consistent induction of cell death, providing a stable baseline for assessing neuroprotection. |
Issue 2: Lack of Expected Increase in ATP Levels
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Timing of Measurement | Perform a time-course experiment to measure ATP levels at different time points after this compound treatment. | Identification of the peak time point for ATP production in your experimental setup. |
| Low PGK1 Expression | Verify the expression of PGK1 in your cell line using Western blotting or qPCR. | Confirmation that the target enzyme is present at sufficient levels for this compound to exert its effect. |
| Insensitive ATP Assay | Switch to a more sensitive, luminescence-based ATP assay (e.g., CellTiter-Glo). | More accurate and reliable quantification of changes in intracellular ATP levels. |
| Cellular Stress Overwhelming Protection | Reduce the concentration of the neurotoxic insult to a level that causes sub-maximal cell death. | A less severe insult may allow the protective, ATP-boosting effects of this compound to be more readily observed. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 3,000 cells per well and incubate for 24 hours.[1]
-
This compound Treatment: Change the medium to serum-free DMEM containing the desired concentration of this compound and incubate for 3 hours.[1]
-
Neurotoxin Addition: Add MPP+ to a final concentration of 2 mM.[1]
-
Incubation: Incubate the plates for an additional 48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Intracellular ATP Level Determination
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate.
-
Treatment: Treat the cells with this compound and/or a neurotoxin as per your experimental design.
-
Lysis: Lyse the cells using the buffer provided in a commercial ATP assay kit.
-
Luminescence Reaction: Add the luciferase-luciferin substrate to the cell lysate.
-
Measurement: Immediately measure the luminescence signal using a luminometer.[1]
-
Calculation: Calculate the relative ATP levels by normalizing the luminescence of treated samples to that of control samples.[1]
Visualizations
Caption: this compound's neuroprotective signaling pathway.
References
- 1. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 2. This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. A dose-finding study shows this compound enhanced energy metabolism in neurologically healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceofparkinsons.com [scienceofparkinsons.com]
Technical Support Center: Stability of Terazosin in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Terazosin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound hydrochloride stock solutions?
A1: this compound hydrochloride is freely soluble in water and isotonic saline. It is also soluble in methanol and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower for up to 3 months.[1][2]
Q2: Is this compound stable in aqueous solutions and cell culture media?
A2: While this compound is stable for extended periods when frozen, its stability in aqueous solutions at physiological temperatures (e.g., 37°C) can be a concern in long-term experiments. The composition of the cell culture medium, including pH and the presence of serum, can influence its stability.[3] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A3: The frequency of media changes depends on the stability of this compound in your specific cell culture setup. If this compound is found to degrade significantly over 24-48 hours, the medium should be replaced daily to maintain a consistent concentration. A stability study is recommended to determine the degradation rate.
Q4: What are the known degradation products of this compound?
A4: Under stress conditions such as acidic and alkaline hydrolysis, a major degradation product of this compound is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[4] Tetrahydrofuroic acid has also been identified as a degradation product under acidic conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological effect of this compound over time. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C. | 1. Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A protocol is provided below. Increase the frequency of media changes if significant degradation is observed. |
| 2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes. | 2. Use low-protein-binding plasticware for your experiments, especially for long-term cultures. | |
| 3. Cellular metabolism: Cells may metabolize this compound, reducing its effective concentration. | 3. Analyze cell lysates and conditioned media over time to assess the extent of cellular uptake and metabolism using techniques like LC-MS. | |
| High variability in results between replicate wells or experiments. | 1. Incomplete solubilization: The drug may not be fully dissolved in the stock solution or when diluted in the medium. | 1. Ensure complete dissolution of the stock solution. When diluting the stock in media, vortex or mix thoroughly. Visually inspect for any precipitates. |
| 2. Inconsistent media changes: Varying the timing and volume of media replacement can lead to fluctuations in the effective concentration of this compound. | 2. Adhere to a strict and consistent schedule for media changes for all experimental and control groups. | |
| Unexpected changes in cell morphology or viability in control groups. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C and 5% CO₂. This data is for illustrative purposes only. Researchers should conduct their own stability studies to obtain accurate data for their specific experimental conditions.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.9 | 100 ± 2.5 | 100 ± 2.3 |
| 24 | 92 ± 3.5 | 94 ± 2.8 | 85 ± 4.1 | 88 ± 3.7 |
| 48 | 81 ± 4.2 | 85 ± 3.9 | 70 ± 5.5 | 75 ± 4.9 |
| 72 | 68 ± 5.1 | 73 ± 4.5 | 55 ± 6.2 | 60 ± 5.8 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the concentration of this compound at each time point to the concentration at time 0 using HPLC analysis. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound hydrochloride
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
DMSO (or other suitable solvent)
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
-
HPLC system with a suitable detector (e.g., UV at 254 nm)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Prepare working solutions by diluting the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot the working solutions into sterile, low-adhesion tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂ for the desired time course (e.g., 0, 24, 48, 72 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot from each condition.
-
To precipitate proteins, add an equal volume of cold acetonitrile to each aliquot.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis. The sample at time 0 will serve as the baseline (100%) concentration.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase suitable for this compound analysis (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the prepared samples and a series of standards of known this compound concentrations to generate a standard curve.
-
Monitor the elution of this compound at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound leading to apoptosis in prostate cancer cells.
References
Technical Support Center: Managing Cardiovascular Side Effects of Terazosin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Terazosin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects of this compound observed in animal studies?
A1: The most frequently reported cardiovascular side effect of this compound in animal studies is hypotension (a drop in blood pressure), particularly postural or orthostatic hypotension.[1][2] This is a direct consequence of its mechanism of action as a selective alpha-1 adrenergic receptor antagonist, which leads to vasodilation and a decrease in peripheral vascular resistance.[3] Other reported effects include dizziness and syncope (fainting), which are often secondary to the hypotensive effect.[3]
Q2: At what doses are these cardiovascular side effects typically observed?
A2: The dose at which cardiovascular side effects are observed can vary depending on the animal model, route of administration, and the specific experimental conditions. However, studies in spontaneously hypertensive rats have shown that oral doses of this compound ranging from 0.1 to 3.0 mg/kg can effectively lower blood pressure.[3] In anesthetized dogs, intravenous doses of 10, 100, and 300 µg/kg have been shown to cause a dose-dependent decrease in mean arterial pressure.[4][5]
Q3: How does this compound's mechanism of action lead to these cardiovascular side effects?
A3: this compound is a selective antagonist of alpha-1 adrenergic receptors.[3] These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine and epinephrine. By blocking these receptors, this compound prevents this vasoconstriction, leading to relaxation of the blood vessels (vasodilation) and a subsequent decrease in peripheral vascular resistance and blood pressure.[3][6]
Troubleshooting Guide: Managing Acute Hypotension
Issue: A sudden and significant drop in blood pressure is observed in an anesthetized animal following this compound administration.
dot
Caption: Troubleshooting workflow for acute hypotension.
Detailed Steps:
-
Confirm the Reading: Immediately verify the blood pressure reading to rule out technical errors. Check the placement and size of the blood pressure cuff or the patency of the arterial line.[1]
-
Assess Anesthetic Depth: Anesthesia itself can cause hypotension.[1][2] Evaluate the animal's anesthetic depth and, if appropriate, reduce the concentration of the inhalant anesthetic.
-
Administer Intravenous Fluids: If reducing anesthesia is not sufficient or appropriate, administer a bolus of intravenous crystalloid fluids (e.g., Lactated Ringer's solution or 0.9% saline) at a dose of 10-20 mL/kg over 15-20 minutes to increase intravascular volume.[7]
-
Consider Vasoactive Agents: If hypotension persists despite fluid therapy, consider the administration of a vasopressor or inotropic agent.
-
Dopamine: Can be administered as a constant rate infusion to increase blood pressure.
-
Ephedrine: Can be given as a slow intravenous bolus to increase vascular tone.[8]
-
-
Continuous Monitoring: Throughout the intervention, continuously monitor blood pressure, heart rate, and other vital signs to assess the animal's response to treatment.
-
Consult a Veterinarian: If the hypotension is severe or unresponsive to the above measures, consult with the institutional veterinarian or veterinary staff immediately.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Dogs
| This compound Dose (µg/kg) | Mean Arterial Pressure (MAP) | Heart Rate (HR) |
| 10 | Significant Decrease | Increase (not always significant) |
| 100 | Significant Decrease | Significant Increase |
| 300 | Significant Decrease | Significant Increase |
Source: Data synthesized from studies on anesthetized dogs.[4][5]
Table 2: Effects of Oral this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| This compound Dose (mg/kg) | Effect on Blood Pressure |
| 0.1 - 3.0 | Lowered blood pressure without increasing heart rate |
Source: Data from studies on spontaneously hypertensive rats.[3]
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Rodents via Radiotelemetry
This protocol is ideal for long-term studies in conscious, freely moving animals, avoiding the confounding effects of anesthesia and restraint.[9][10][11]
-
Surgical Implantation:
-
Anesthetize the rodent using an appropriate anesthetic regimen (e.g., isoflurane).[11]
-
Maintain aseptic surgical technique throughout the procedure.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the telemetry transmitter body in the abdominal cavity or in a subcutaneous pocket.
-
Close the incision in layers.
-
Provide post-operative analgesia and allow for a recovery period of at least 5-7 days before starting the experiment.[11]
-
-
Data Acquisition:
-
House the animal in a cage placed on a telemetry receiver.
-
The receiver will continuously collect data on blood pressure, heart rate, and activity.
-
Data can be recorded and analyzed using specialized software.
-
Protocol 2: Direct Arterial Blood Pressure Measurement in Anesthetized Rodents
This method is suitable for acute studies where direct and continuous blood pressure measurement is required.[9][12]
-
Anesthesia and Preparation:
-
Anesthetize the rodent (e.g., with isoflurane or a combination of ketamine/xylazine).[13]
-
Maintain the animal's body temperature using a heating pad.
-
Place the animal in a supine position and secure its limbs.
-
-
Catheterization:
-
Make a small incision to expose the carotid or femoral artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place ligatures proximally and distally to the intended cannulation site.
-
Make a small incision in the artery and insert a fluid-filled catheter connected to a pressure transducer.[12]
-
Secure the catheter in place.
-
-
Data Recording:
-
Connect the pressure transducer to a data acquisition system.
-
Allow the animal to stabilize before recording baseline blood pressure.
-
Administer this compound and continuously record the cardiovascular response.
-
Signaling Pathway and Experimental Workflow Diagrams
dot
References
- 1. mynavas.org [mynavas.org]
- 2. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Effects of alpha-1 adrenergic receptor antagonist, this compound, on cardiovascular functions in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
- 8. dvm360.com [dvm360.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Cell Line-Specific Responses to Terazosin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Terazosin in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound, a quinazoline-based alpha-1 adrenoceptor antagonist, induces apoptosis (programmed cell death) and causes G1 phase cell cycle arrest in various cancer cell lines.[1][2] Notably, this anti-cancer activity appears to be independent of its alpha-1 adrenoceptor blocking function.[3][4][5][6] The underlying mechanisms include the upregulation of the cyclin-dependent kinase inhibitor p27KIP1, modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and inhibition of the proteasome.[1][2][7]
Q2: In which cancer cell lines has this compound shown anti-cancer activity?
A2: The most extensively studied cell lines are androgen-independent prostate cancer cells, PC-3 and DU145, where this compound has been shown to inhibit cell growth and colony formation.[1][2][8] Additionally, it has demonstrated cytotoxic and anti-angiogenic effects on human umbilical vein endothelial cells (HUVECs) and has been studied in transitional cell carcinoma of the bladder.[9][10] While tested on other cell lines like breast cancer (MCF-7) and colon cancer (SW-480), the data on its efficacy is less detailed.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. For inducing cytotoxicity in PC-3 prostate cancer cells, the IC50 value is approximately 130 µM.[7] However, for anti-angiogenic effects, such as inhibiting proliferation and tube formation in HUVEC cells, much lower IC50 values of 6.8 µM to 9.9 µM have been reported.[9] It is crucial to perform a dose-response experiment for your specific cell line and assay.
Q4: How long does it take to observe the effects of this compound treatment?
A4: The onset of this compound's effects is time-dependent. Cell cycle arrest in PC-3 cells can be observed within 24 hours of treatment.[7] A significant increase in apoptosis in PC-3 cells has been noted after 48 to 72 hours of exposure.[3] For cell viability assays, an incubation period of 48 to 72 hours is common to determine the IC50 value.[7]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration | The sensitivity to this compound is cell line-dependent. Perform a dose-response curve with a wide range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your cell line. |
| Short Incubation Time | The cytotoxic effects of this compound may require longer exposure. Extend the incubation period to 72 hours or even longer, monitoring cell health daily. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. This could be due to alterations in cell cycle regulation (e.g., mutated p53 or Rb, although this compound's effect can be independent of these[1][2]), or upregulation of anti-apoptotic proteins. Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect Assay Protocol | Ensure your cell viability assay (e.g., MTT, MTS) is performed correctly. Verify reagent concentrations, incubation times, and spectrophotometer readings. Include positive and negative controls. |
Issue 2: No significant increase in apoptosis is detected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of the apoptotic response to this compound in your cell line. |
| Insensitive Apoptosis Assay | Different apoptosis assays measure different events. Consider using multiple methods to confirm apoptosis, such as TUNEL staining for DNA fragmentation and Western blotting for cleaved PARP or caspase-3 activation.[7] |
| Low Drug Concentration | The concentration of this compound required to induce apoptosis may be higher than that needed to inhibit proliferation. Refer to your dose-response curve for cell viability to select an appropriate concentration for apoptosis assays. |
| Cellular Resistance to Apoptosis | The cell line may have high levels of anti-apoptotic proteins like Bcl-2. Analyze the basal expression levels of pro- and anti-apoptotic proteins in your cells. |
Quantitative Data Summary
Table 1: Cell Viability and Anti-Angiogenic Effects of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | Alamar Blue | Cell Viability (48h) | ~130 | [7] |
| PC-3 (Prostate Cancer) | MTT | Cytotoxicity | >100 | [9] |
| HUVEC (Endothelial) | Proliferation Assay | Proliferation | 9.9 | [9] |
| HUVEC (Endothelial) | Tube Formation Assay | Angiogenesis | 6.8 | [9] |
Table 2: Cell Cycle and Apoptosis Response to this compound
| Cell Line | Treatment | Effect | Observation | Reference |
| PC-3 (Prostate Cancer) | 300 µM this compound (24h) | Cell Cycle Arrest | Increase in G0/G1 phase from 54.86% to 74.72% | [7] |
| DU145 (Prostate Cancer) | This compound | G1 Phase Arrest | G1 phase cell cycle arrest observed | [1][2] |
| PC-3 (Prostate Cancer) | 15 µM Doxazosin (similar quinazoline) (48h) | Apoptosis | 11.6% TUNEL-positive cells (vs. 1.1% control) | [3] |
| PC-3 (Prostate Cancer) | 15 µM Doxazosin (72h) | Apoptosis | 19.4% TUNEL-positive cells | [3] |
| Bladder TCC | This compound Treatment | Apoptosis | 3.0% apoptotic index (vs. 1.7% untreated) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 150, 200 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
Western Blot for Bax and Bcl-2
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities and determine the Bax/Bcl-2 ratio.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced signaling pathway leading to apoptosis.
Caption: Experimental workflow for determining cell viability using MTT assay.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by quinazoline-derived alpha1-blockers in prostate cancer cells: biomolecular implications and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on Terazosin's In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro effects of Terazosin. The following information addresses common issues related to the presence of serum in experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower-than-expected potency of this compound in our cell-based assays when using serum-containing media. Why is this happening?
A1: This is a common observation and is primarily due to this compound's high affinity for plasma proteins. This compound is approximately 90-94% bound to plasma proteins, most notably albumin.[1][2] In serum-containing media, a large fraction of the this compound you add will be sequestered by these proteins, leading to a much lower concentration of free, active drug available to interact with the cells. The "free drug hypothesis" posits that only the unbound fraction of a drug is available to exert its pharmacological effect.[3]
Q2: How can we quantify the impact of serum on this compound's activity in our experiments?
A2: To quantify the effect of serum, you can perform parallel experiments in serum-free and serum-containing media. By determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in both conditions, you can directly measure the shift in potency. A significant increase in the EC50/IC50 value in the presence of serum will confirm the impact of protein binding.
Q3: Are there any alternatives to using serum in our cell culture media when studying this compound?
A3: Yes, several alternatives can be considered. You can use serum-free media formulations, which are commercially available for many cell lines. Alternatively, you can use reduced-serum media. If serum is essential for your cell type, consider using a fixed, low percentage of serum across all experiments and acknowledge the potential for protein binding in your data interpretation.
Q4: Can we predict the effective concentration of this compound in our serum-containing media?
A4: While an exact prediction is complex, you can estimate the free concentration. For example, if this compound is 90% protein-bound, only about 10% of the total concentration is free. Therefore, to achieve a desired free concentration, you may need to add a tenfold higher total concentration to your serum-containing medium compared to a serum-free medium. See the data table below for an illustration.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent serum batches. The protein composition and concentration can vary between different lots of serum, leading to variable binding of this compound.
-
Troubleshooting Steps:
-
Use a single, large batch of serum for an entire set of experiments.
-
If possible, pre-test different serum batches for their effect on a known this compound response.
-
Consider using a protein-free or defined-serum formulation to eliminate this source of variability.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Data
-
Possible Cause: The high protein binding of this compound in vivo is not accurately reflected in the in vitro model.
-
Troubleshooting Steps:
-
Adjust the in vitro concentration of this compound to reflect the estimated free concentration in plasma.
-
Incorporate physiological concentrations of human serum albumin (HSA) into your in vitro assays to better mimic the in vivo environment.
-
Utilize more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, which may better recapitulate in vivo conditions.
-
Data Presentation
Table 1: Estimated Impact of Serum on Effective this compound Concentration
| Total this compound Concentration (in 10% FBS*) | Estimated Protein Binding (90%) | Estimated Free (Active) this compound Concentration |
| 1 µM | 0.9 µM | 0.1 µM |
| 10 µM | 9 µM | 1 µM |
| 100 µM | 90 µM | 10 µM |
*Fetal Bovine Serum
Table 2: Reported In Vitro IC50 Values for this compound (Serum conditions not always specified)
| Assay | Cell Line | IC50 | Reference |
| Cytotoxicity | PC-3 (Prostate Cancer) | >100 µM | [4] |
| Anti-angiogenesis (VEGF-induced) | Nude Mice | 7.9 µM | [4] |
| Endothelial Cell Proliferation (VEGF-induced) | HUVEC | 9.9 µM | [4] |
| Endothelial Tube Formation (VEGF-induced) | HUVEC | 6.8 µM | [4] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound's IC50 in a Cell Viability Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare two sets of media:
-
Serum-free medium.
-
Medium containing the desired percentage of serum (e.g., 10% FBS).
-
-
This compound Dilution Series: Prepare a serial dilution of this compound in both serum-free and serum-containing media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the various concentrations of this compound. Include appropriate vehicle controls for both media types.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Plot the cell viability against the log of this compound concentration for both serum-free and serum-containing conditions. Use a non-linear regression to determine the IC50 value for each condition.
-
Interpretation: Compare the IC50 values. A rightward shift in the dose-response curve and a higher IC50 in the serum-containing medium indicate that serum reduces the apparent potency of this compound.
Mandatory Visualizations
Caption: this compound's mechanism of action as an alpha-1 adrenergic receptor antagonist.
Caption: Experimental workflow to assess the impact of serum on this compound's in vitro activity.
Caption: Troubleshooting guide for unexpected in vitro results with this compound.
References
- 1. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and proper storage of Terazosin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of Terazosin solutions, with a specific focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4][5] It functions by blocking the action of norepinephrine on the smooth muscle of blood vessels and the prostate gland.[1] This blockade leads to vasodilation, resulting in lowered blood pressure, and relaxation of the prostate and bladder neck muscles, which improves urinary flow in patients with benign prostatic hyperplasia (BPH).[1][2][3]
Q2: What are the general storage recommendations for this compound solutions?
This compound solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F). It is crucial to protect them from moisture, heat, and direct light.[6]
Q3: Is this compound solution sensitive to light?
Yes, this compound is known to be sensitive to light. Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is essential to store this compound solutions in light-resistant containers.
Q4: What are the potential consequences of improper storage and light exposure?
Improper storage, especially exposure to light, can lead to the degradation of this compound. This degradation can result in a loss of potency of the solution and the formation of unknown degradation products, which could potentially be less effective or even harmful.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of efficacy | Degradation of this compound solution due to improper storage or light exposure. | 1. Verify the storage conditions of your stock and working solutions. Ensure they are protected from light and stored at the recommended temperature.2. Prepare fresh solutions from a new batch of this compound solid.3. Perform a stability check of your solution using a validated analytical method like HPLC to determine the concentration of the active ingredient. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Review the forced degradation studies to identify potential degradation products.2. Adjust chromatographic conditions to achieve better separation of the main peak from impurities.3. If the degradation is significant, discard the solution and prepare a fresh batch, ensuring proper light protection. |
| Discoloration or precipitation in the solution | Significant degradation or solubility issues. | 1. Do not use the solution.2. Discard the solution following appropriate laboratory safety protocols.3. Prepare a fresh solution, ensuring the solvent is appropriate and the storage conditions are strictly followed. |
Experimental Protocols
Forced Photodegradation Study of this compound Solution
This protocol outlines a general procedure for assessing the photostability of a this compound solution.
Objective: To induce and analyze the degradation of this compound solution under controlled light exposure.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber with a controlled light source (UV and/or visible light)
-
Light-resistant containers (e.g., amber vials)
-
Control containers (clear vials)
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure:
-
Transfer aliquots of the stock solution into both light-resistant (control) and clear containers.
-
Place the clear containers in a photostability chamber. Expose the samples to a light source as per ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/square meter.[7][8][9] One study exposed a solution of this compound to UV light for up to 5 days.[10] Another study exposed the drug solution to sunlight for 3 days.[11]
-
Simultaneously, store the light-resistant containers in the dark under the same temperature conditions to serve as controls.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw samples from both the exposed and control containers.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM Ammonium acetate) and an organic solvent (e.g., acetonitrile and methanol). The exact ratio may need optimization.[11] One method used a mobile phase of water/acetonitrile/methanol/glacial acetic acid/diethylamine (25:35:40:1:0.017).[12]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Temperature: Ambient
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Observe the formation and increase of any degradation product peaks in the chromatograms of the exposed samples.
Quantitative Data Summary
While specific quantitative data from a single comprehensive study is not available in the public domain, the following table summarizes the conditions and qualitative outcomes from various forced degradation studies.
| Stress Condition | Experimental Details | Observed Degradation of this compound | Analytical Method | Reference |
| Photolytic (UV Light) | Exposure of this compound solution to UV light for up to 5 days. | Degradation was observed. | HPTLC | [10] |
| Photolytic (Sunlight) | Exposure of this compound solution to sunlight for 3 days. | Degradation was observed. | RP-HPLC | [11] |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 10 hours. | Significant degradation. | RP-HPLC | [11] |
| Alkaline Hydrolysis | 0.1 N NaOH at 80°C for 20 minutes. | Significant degradation. | RP-HPLC | [11] |
| Oxidative | 3% and 30% H₂O₂ at room temperature for 6 and 24 hours, respectively. | Degradation was observed. | RP-HPLC | [11] |
| Thermal | 60°C for 3 days. | Degradation was observed. | RP-HPLC | [11] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antagonistic action on alpha-1 adrenergic receptors.
Experimental Workflow for Photodegradation Study
Caption: Experimental workflow for a forced photodegradation study of this compound solution.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. Stability Indicating HPTLC Determination of this compound in Tablet Formulation [pubs.sciepub.com]
- 11. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Terazosin and Doxazosin in Triggering Apoptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Quinazoline-Based α1-Adrenoceptor Antagonists and their Efficacy in Inducing Programmed Cell Death.
Terazosin and Doxazosin, both quinazoline-based α1-adrenoceptor antagonists, have garnered significant interest for their ability to induce apoptosis, particularly in prostate cancer cells. This pro-apoptotic activity is notably independent of their primary function as α1-adrenoceptor blockers, suggesting a distinct molecular mechanism tied to their shared quinazoline structure.[1][2][3][4] This guide provides a comparative analysis of their efficacy in inducing apoptosis, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Apoptotic Efficacy
Direct comparative studies providing IC50 values for apoptosis induction by this compound and Doxazosin in the same prostate cancer cell line are limited. However, available data indicates differential effects depending on the cell line. In androgen-independent human prostate cancer PC-3 cells, both this compound and Doxazosin have been shown to significantly reduce cell viability and induce apoptosis in a dose-dependent manner.[1][5] Conversely, in DU-145 prostate cancer cells, Doxazosin demonstrated a significant cell death effect, while this compound showed minimal impact on cell viability.[5]
| Parameter | This compound | Doxazosin | Cell Line | Source |
| Effect on Cell Viability | Significant reduction in a dose-dependent manner | Significant reduction in a dose-dependent manner | PC-3 | [5] |
| Effect on Cell Viability | Minimal antigrowth activity | Significant cell death effect (70% loss at 25 µM) | DU-145 | [5] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis (19.4% after 3 days at 15 µM) | PC-3 | [1] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis (28.5% after 3 days at 15 µM) | SMC-1 (Prostate Smooth Muscle Cells) | [1] |
Signaling Pathways in Apoptosis Induction
The apoptotic mechanisms of this compound and Doxazosin, while not fully elucidated for both, appear to converge on key cell death pathways. Doxazosin has been more extensively studied and is known to activate the extrinsic death receptor pathway.[5][6][7] This involves the upregulation of Fas/CD95 and the recruitment of FADD (Fas-Associated Death Domain), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and the executioner caspase-3.[5][6] Both drugs are also thought to influence the transforming growth factor-beta (TGF-β) signaling pathway, which plays a role in apoptosis.[1][4]
Apoptotic signaling pathways for Doxazosin and this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are synthesized protocols based on common practices in the cited literature.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and Doxazosin on the viability of prostate cancer cells.
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 48-well plates at a density of 1.5 x 10^4 cells per well and culture overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Doxazosin (e.g., 1 µM, 10 µM, 25 µM) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 30 minutes.
-
Formazan Solubilization: Remove the supernatant and add 500 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips or in a 96-well plate as described for the cell viability assay.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8]
-
Permeabilization: Wash the fixed cells and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]
-
TdT Reaction: Incubate the cells with a TdT reaction cocktail containing TdT enzyme and biotin-dUTP or a fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[9][10]
-
Detection:
-
Visualization and Quantification: Analyze the cells under a light or fluorescence microscope. The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and add a cell lysis buffer.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add a caspase-3/7 substrate (e.g., a peptide conjugated to a fluorophore or a colorimetric molecule).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., excitation/emission at 498/521 nm for a fluorogenic substrate) or absorbance using a microplate reader.[13][14][15] The activity is proportional to the signal generated.
Western Blotting for Apoptotic Proteins (Bax/Bcl-2)
This technique is used to measure the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17][18] The relative protein expression can be quantified by densitometry.
References
- 1. auajournals.org [auajournals.org]
- 2. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abcam.com [abcam.com]
- 12. sileks.com [sileks.com]
- 13. Silencing of hERG1 Gene Inhibits Proliferation and Invasion, and Induces Apoptosis in Human Osteosarcoma Cells by Targeting the NF-κB Pathway [jcancer.org]
- 14. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Terazosin in Different ALS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Terazosin in various preclinical models of Amyotrophic Lateral Sclerosis (ALS). The performance of this compound is evaluated against other therapeutic alternatives, supported by experimental data, to inform future research and drug development efforts.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual death. A key pathological feature in many neurodegenerative diseases, including ALS, is a deficit in cellular energy metabolism. This compound, an FDA-approved drug for benign prostatic hyperplasia and hypertension, has emerged as a potential neuroprotective agent due to its off-target effect of activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. By enhancing glycolysis, this compound is proposed to boost ATP production in motor neurons, thereby protecting them from degeneration. This guide evaluates the evidence supporting this compound's efficacy in diverse ALS models and compares it with other therapeutic agents.
Comparative Efficacy of Neuroprotective Agents in ALS Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs—Riluzole, Edaravone, and Olesoxime—in various preclinical ALS models. It is important to note that direct comparisons are challenging due to the use of different ALS models across studies.
Table 1: Effects on Motor Neuron Survival and Pathology
| Compound | ALS Model | Outcome Measure | Result | Citation |
| This compound | Thy1-hTDP-43 Mouse | Motor Neuron Count (Ventral Horn) | 40% increase in motor neurons at day 19 compared to vehicle | [1] |
| Riluzole | SOD1-G93A Mouse | Not explicitly reported in the provided abstracts | No significant benefit on overall disease progression | [2] |
| Edaravone | iPSC-derived Motor Neurons (H2O2-induced stress) | Neuroprotection | Alleviates H2O2-induced neurotoxicity | [3][4] |
| Olesoxime | SOD1-G93A Mouse | Motor Neuron Death | Delays motor neuron death | [5] |
Table 2: Effects on Motor Function and Behavior
| Compound | ALS Model | Outcome Measure | Result | Citation |
| This compound | TDP-43 (G348C) Zebrafish | Motor Function | Significantly improved motor function | [1] |
| This compound | Thy1-hTDP-43 Mouse | Clinical Score (Limb Weakness/Paralysis) | Significantly improved clinical scores | [1] |
| Riluzole | SOD1-G93A Mouse | Rotarod Performance & Stride Length | No significant impact on the decline in motor performance | [2] |
| Olesoxime | SOD1-G93A Mouse | Motor Performance (Grid & Rotarod) | Significant delay in the decline in performance | [5] |
Table 3: Effects on Survival
| Compound | ALS Model | Outcome Measure | Result | Citation |
| This compound | Thy1-hTDP-43 Mouse | Median Survival | Increased from 21 days to 22 days (statistically significant) | [1] |
| Riluzole | SOD1-G93A, TDP-43A315T, FUS (1-359) Mouse Models | Lifespan | No significant benefit on lifespan | [2] |
| Olesoxime | SOD1-G93A Mouse | Survival | Extended survival by 10% (138 days vs. 125 days for vehicle) | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for ALS target various pathological mechanisms. The diagrams below illustrate the proposed signaling pathways for this compound and its comparators.
Figure 1: Proposed neuroprotective signaling pathway of this compound in ALS.
Figure 2: Mechanisms of action for comparator drugs in ALS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.
1. Animal Models
-
Thy1-hTDP-43 Mouse Model: These transgenic mice overexpress human wild-type TDP-43 under the control of the neuron-specific Thy-1 promoter. This leads to progressive motor neuron loss, muscle weakness, and a shortened lifespan, recapitulating key features of TDP-43 proteinopathies in ALS.[6]
-
SOD1-G93A Mouse Model: This is a widely used transgenic mouse model that expresses a mutant form of human superoxide dismutase 1 (SOD1), a gene linked to familial ALS. These mice develop progressive motor neuron degeneration, muscle atrophy, and paralysis.[7]
-
TDP-43 (G348C) Zebrafish Model: This model involves the expression of a mutant human TDP-43 protein in zebrafish, leading to motor deficits and axonal abnormalities in motor neurons, providing a platform for rapid in vivo drug screening.[8][9]
-
iPSC-derived Motor Neurons: Induced pluripotent stem cells (iPSCs) from ALS patients (e.g., with C9orf72 mutations) or healthy individuals are differentiated into motor neurons. These in vitro models allow for the study of disease mechanisms in a human genetic context and for testing the effects of compounds on cell viability and function.
2. Drug Administration
-
This compound (in mice): Administered in the drinking water. Specific dosage and treatment duration varied depending on the study but was initiated prior to or at the onset of symptoms.
-
Riluzole (in mice): Typically administered in the drinking water at a concentration of 22 mg/kg from the onset of symptoms.[2]
-
Olesoxime (in mice): Administered via daily subcutaneous injections (3 or 30 mg/kg) starting at 60 days of age.[5]
-
Edaravone (in vitro): Applied to the culture medium of iPSC-derived motor neurons.
3. Motor Function Assessment
-
Rotarod Test: This test assesses motor coordination and balance in rodents. Mice are placed on a rotating rod, and the latency to fall is recorded. A longer latency indicates better motor function.
-
Stride Length Analysis: This method is used to quantify gait abnormalities in mouse models of ALS.
-
Clinical Scoring: A semi-quantitative assessment of limb weakness and paralysis is used to monitor disease progression in mice.
-
Touch-Evoked Locomotion (Zebrafish): The swimming behavior of zebrafish larvae in response to a touch stimulus is recorded and analyzed to assess motor function.
4. Cellular and Molecular Assays
-
Motor Neuron Counting: Immunohistochemical staining of spinal cord sections for motor neuron markers (e.g., ChAT) is used to quantify motor neuron survival.
-
Oxidative Stress Assays: The neuroprotective effects of compounds against oxidative stress are often assessed by exposing cultured motor neurons to agents like hydrogen peroxide (H2O2) and measuring cell viability (e.g., using LDH assays or cell counting).[3][4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound in preclinical ALS models.
Figure 3: A generalized workflow for preclinical evaluation of ALS therapeutics.
Conclusion
The available preclinical data suggests that this compound holds promise as a neuroprotective agent for ALS. Its mechanism of action, centered on enhancing cellular energy metabolism through PGK1 activation, represents a rational therapeutic approach. In TDP-43 models of ALS, this compound has demonstrated positive effects on motor neuron survival, motor function, and overall survival.
When compared to other ALS drugs, the picture is more complex. Riluzole, an approved ALS treatment, has shown limited efficacy in preclinical mouse models. Olesoxime has demonstrated benefits in the SOD1-G93A mouse model, suggesting that targeting mitochondrial stability is a viable strategy. Edaravone's antioxidant properties show promise in cellular models of oxidative stress.
A significant takeaway is that the efficacy of these compounds appears to be model-dependent, highlighting the genetic and pathological heterogeneity of ALS. The positive results for this compound in TDP-43 models are particularly encouraging, as TDP-43 pathology is a hallmark of the vast majority of ALS cases. Further research, including head-to-head comparative studies in the same ALS models and eventual clinical trials, will be crucial to fully validate the therapeutic potential of this compound for ALS patients. The initiation of a feasibility study of this compound in ALS patients is a promising step in this direction.[1]
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTh1 driven expression of hTDP-43 results in typical ALS/FTLD neuropathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analysis of Zebrafish TDP-43 Transgenic Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-1 Adrenergic Receptor Selectivity: Terazosin vs. Tamsulosin
A detailed examination of the pharmacological differences between Terazosin and Tamsulosin, focusing on their selectivity for alpha-1 adrenergic receptor subtypes. This guide synthesizes experimental data on binding affinities and functional potencies, outlines the methodologies used for their determination, and illustrates the associated signaling pathways.
This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the alpha-1 adrenergic receptor selectivity profiles of this compound and Tamsulosin. Understanding the nuanced differences in their interactions with α1A, α1B, and α1D receptor subtypes is crucial for elucidating their mechanisms of action, predicting clinical outcomes, and guiding the development of more targeted therapeutics.
Introduction to Alpha-1 Adrenergic Antagonists
This compound and Tamsulosin are both alpha-1 adrenergic receptor antagonists, a class of drugs widely used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] They exert their therapeutic effects by blocking the action of norepinephrine on the smooth muscle of the prostate, bladder neck, and blood vessels.[1] However, their clinical profiles, particularly concerning cardiovascular side effects, differ significantly due to their distinct selectivities for the three main alpha-1 adrenergic receptor subtypes: α1A, α1B, and α1D.[3][4]
The α1A and α1D subtypes are predominantly located in the prostate and bladder neck, and their blockade leads to smooth muscle relaxation and improved urinary flow.[3] The α1B subtype is primarily found in vascular smooth muscle, and its antagonism can cause vasodilation, leading to a decrease in blood pressure but also potentially causing orthostatic hypotension.[3][4]
Comparative Selectivity Profile
Experimental data from radioligand binding assays and functional studies consistently demonstrate that Tamsulosin possesses a higher selectivity for the α1A and α1D adrenoceptor subtypes over the α1B subtype.[4][5][6][7][8][9] In contrast, this compound is considered a non-selective alpha-1 antagonist, exhibiting similar affinities for all three subtypes.[4][10][11][12][13] Some studies even suggest a slight selectivity of this compound for the α1B and α1D subtypes over the α1A subtype.[7][8]
This selectivity profile explains the lower incidence of cardiovascular side effects, such as dizziness and orthostatic hypotension, observed with Tamsulosin compared to this compound.[3][14] By preferentially targeting the α1A and α1D receptors in the urinary tract and having less of an effect on the α1B receptors in the vasculature, Tamsulosin can achieve its desired therapeutic effect with a more favorable side-effect profile.[3][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities (pKi) and functional antagonist potencies (pKB) of this compound and Tamsulosin for the human alpha-1 adrenergic receptor subtypes. The pKi and pKB values are the negative logarithms of the inhibition constant (Ki) and antagonist dissociation constant (KB), respectively. Higher values indicate a stronger binding affinity or antagonist potency.
Table 1: Comparative Binding Affinities (pKi) of this compound and Tamsulosin for Human α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | Selectivity (α1A/α1B) | Selectivity (α1A/α1D) | Reference |
| Tamsulosin | 10.38 | 9.33 | 9.85 | ~11-fold | ~3.4-fold | [9] |
| This compound | ~8.9 | ~9.1 | ~9.1 | ~0.6-fold | ~0.6-fold | [7][8][15] |
Table 2: Comparative Functional Antagonist Potencies (pKB) of Tamsulosin for α1-Adrenergic Receptor Subtypes
| Compound | Tissue/Receptor | α1-Subtype | pKB | Reference |
| Tamsulosin | Human Prostate | α1A | 10.0 | [6] |
| Tamsulosin | Rat Aorta | α1D | 10.1 | [6] |
| Tamsulosin | Rat Spleen | α1B | 8.9 | [6] |
Signaling Pathways and Experimental Workflows
The interaction of this compound and Tamsulosin with alpha-1 adrenergic receptors modulates downstream signaling cascades. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gq/11 family of G proteins.[16][17][18] Activation of the receptor by an agonist triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][19] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to a cellular response such as smooth muscle contraction.[17][19][20] Antagonists like this compound and Tamsulosin prevent this cascade by blocking the initial receptor activation.
The determination of receptor selectivity involves a series of well-defined experimental procedures. A typical workflow for comparing the selectivity of two antagonist compounds is outlined below.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of drug-receptor interactions. The following are generalized protocols for key experiments used to assess the selectivity of alpha-1 adrenergic receptor antagonists.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor.[21][22][23]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Tamsulosin for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of the human alpha-1 adrenergic receptor (e.g., HEK293 or CHO cells).
-
A suitable radioligand, such as [3H]-Prazosin, which binds to all three receptor subtypes.
-
Unlabeled this compound and Tamsulosin of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Protocol:
-
Saturation Binding (to determine Kd of radioligand):
-
Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
-
Competition Binding:
-
Incubate a fixed amount of membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor drug (this compound or Tamsulosin).
-
Include control tubes for total binding (radioligand only) and non-specific binding.
-
Follow the incubation, filtration, and counting steps as in the saturation binding protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Functional Assays
Functional assays measure the biological response resulting from receptor activation or blockade, providing insights into the potency of an antagonist.[25]
Objective: To determine the functional antagonist potency (pKB or pA2) of this compound and Tamsulosin at α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Whole cells expressing a single subtype of the human alpha-1 adrenergic receptor.
-
A suitable agonist (e.g., phenylephrine or norepinephrine).
-
Unlabeled this compound and Tamsulosin.
-
A system to measure the downstream cellular response, such as a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) and a fluorescence plate reader, or an assay kit for a second messenger like IP1.
Protocol (Calcium Mobilization Assay):
-
Cell Preparation:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Agonist Dose-Response:
-
Establish a dose-response curve for the agonist by adding increasing concentrations of the agonist to the cells and measuring the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
-
Antagonist Potency Determination:
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or Tamsulosin) for a specified period.
-
Generate a new agonist dose-response curve in the presence of each concentration of the antagonist.
-
Observe the rightward shift in the agonist dose-response curve caused by the competitive antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which is a measure of the antagonist's potency. Alternatively, the pKB can be calculated using the Gaddum equation.
-
Conclusion
The available experimental evidence clearly delineates the distinct alpha-1 adrenergic receptor selectivity profiles of this compound and Tamsulosin. Tamsulosin's selectivity for the α1A and α1D subtypes, which are prevalent in the lower urinary tract, provides a pharmacological basis for its efficacy in treating BPH with a reduced risk of cardiovascular side effects compared to the non-selective antagonist, this compound. This comparative analysis, supported by quantitative data and detailed experimental methodologies, underscores the importance of receptor subtype selectivity in drug development and clinical practice. Future research may focus on developing antagonists with even greater subtype specificity to further optimize therapeutic outcomes and minimize adverse effects.
References
- 1. google.com [google.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the antagonistic activities of tamsulosin and this compound against human vascular alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. urology-textbook.com [urology-textbook.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 21. moleculardevices.com [moleculardevices.com]
- 22. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 23. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 24. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]
Cross-validation of Terazosin's impact on ATP levels in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terazosin's effect on cellular ATP levels across various cell types, alongside alternative ATP-modulating agents. The information is supported by experimental data to aid in research and development.
Abstract
This compound, a quinazoline-based α1-adrenergic blocker, has garnered significant interest for its neuroprotective and metabolic effects, largely attributed to its ability to enhance cellular energy levels. This guide delves into the cross-validation of this compound's impact on adenosine triphosphate (ATP) production in different cell types. We present quantitative data from multiple studies, detail the experimental protocols used for ATP measurement, and compare this compound's efficacy with other ATP-modulating compounds. Visual diagrams of the key signaling pathway, experimental workflow, and a logical comparison of ATP-modulating agents are provided to facilitate a deeper understanding of this compound's mechanism and its potential therapeutic applications.
This compound's Effect on Cellular ATP Levels: A Quantitative Overview
This compound has been shown to increase ATP levels in a variety of cell types, both in vitro and in vivo. Its primary mechanism of action involves the activation of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP generation.[1][2] Additionally, in specific cell types like pancreatic β-cells, this compound can act as a GPR119 agonist to promote ATP synthesis.[3][4] The following table summarizes the quantitative impact of this compound on ATP levels across different models.
| Cell Type/Model | This compound Concentration/Dose | Treatment Duration | ATP Level Change | Reference(s) |
| Human Whole Blood | 5 mg/day | Not specified | ↑ 6.22% | [5][6] |
| SH-SY5Y (Neuroblastoma) | 2.5 µM (analog) | Not specified | Significant ↑ | [7] |
| MIN6 (Pancreatic β-cells) | Not specified | Not specified | Prevents ↓ | [3] |
| Primary Neurons | Not specified | Not specified | Slight ↑ at rest | [1] |
| Parkinson's Disease Models (in vivo) | Not specified | Not specified | ↑ in brain | [1][8][9] |
Experimental Protocols for ATP Quantification
Accurate measurement of cellular ATP is critical for validating the effects of compounds like this compound. Two common methods employed in the cited studies are the Luciferase-Based ATP Assay and 31P-Magnetic Resonance Spectroscopy (31P-MRS).
Luciferase-Based ATP Assay
This is a highly sensitive and widely used method for quantifying ATP in cell lysates. The principle involves the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.
Materials:
-
Cells of interest
-
This compound or other compounds for treatment
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and assay buffer)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or control vehicle for the desired duration.
-
Cell Lysis: After treatment, wash the cells with PBS and then add cell lysis buffer to each well. Incubate for a few minutes to ensure complete cell lysis.
-
ATP Measurement:
-
Prepare the ATP assay reagent by reconstituting the luciferase and luciferin in the provided assay buffer according to the kit's instructions.
-
Add a specific volume of the cell lysate to a luminometer-compatible plate or tube.
-
Add the ATP assay reagent to each sample.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the total protein concentration in each sample.
31P-Magnetic Resonance Spectroscopy (31P-MRS)
31P-MRS is a non-invasive technique that allows for the in vivo measurement of phosphorus-containing metabolites, including ATP, in tissues.
Principle: This technique exploits the magnetic properties of the 31P nucleus. By placing the tissue of interest in a strong magnetic field and applying radiofrequency pulses, the different phosphorus-containing compounds will resonate at distinct frequencies, allowing for their quantification.
General Procedure:
-
Subject Preparation: The subject (animal or human) is positioned within the MRS scanner.
-
Localization: A specific region of interest (e.g., a brain region) is selected for analysis.
-
Data Acquisition: A series of radiofrequency pulses are applied, and the resulting signals are detected.
-
Spectral Analysis: The raw data is processed to generate a spectrum showing peaks corresponding to different phosphorus metabolites, including the three phosphate groups of ATP (α-ATP, β-ATP, and γ-ATP) and inorganic phosphate (Pi). The relative areas of these peaks are used to determine the concentrations of these metabolites.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
This compound's Dual Signaling Pathways for ATP Production
References
- 1. A Pilot to Assess Target Engagement of this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostate drug, this compound, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 3. This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-finding study shows this compound enhanced energy metabolism in neurologically healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Target Engagement for this compound | Parkinson's Disease [michaeljfox.org]
- 9. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Terazosin's Anti-Cancer Effects In Vivo: A Comparative Guide
Introduction
Terazosin, a quinazoline-based alpha-1 adrenoceptor antagonist primarily used for the treatment of benign prostatic hyperplasia (BPH), has garnered significant interest for its potential anti-cancer properties. A growing body of preclinical in vivo evidence suggests that this compound can induce apoptosis and inhibit tumor growth in certain cancers, particularly prostate cancer.[1] This guide provides a comprehensive comparison of the in vivo anti-cancer effects of this compound, with a focus on its reproducibility, and contrasts its performance with alternative alpha-1 adrenoceptor antagonists. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Comparative Analysis of In Vivo Efficacy
The majority of in vivo research on this compound's anti-cancer effects has been conducted in prostate cancer xenograft models. These studies consistently demonstrate that this compound and a structurally similar quinazoline-based antagonist, Doxazosin, can suppress tumor growth by inducing apoptosis, an effect not observed with the non-quinazoline antagonist Tamsulosin.[2][3]
Prostate Cancer
Quantitative Data Summary
| Drug | Cancer Model | Animal Model | Key In Vivo Endpoints & Results | Reference |
| This compound | Transitional Cell Carcinoma of the Bladder | Human clinical study (retrospective) | - Apoptotic Index: 3.0% in this compound-treated vs. 1.7% in untreated bladder tumors (p < 0.05)- Microvessel Density: 14.0 in this compound-treated vs. 19.2 in untreated bladder tumors (p < 0.05) | [4][5] |
| Doxazosin | PC-3 Human Prostate Cancer | SCID Mice | - Tumor Volume Reduction: Significant decrease in tumor volume with 3 mg/kg oral administration after 14 days (p < 0.05). Higher doses (10, 30, 100 mg/kg) did not show further suppression. | [2][6][7] |
| Tamsulosin | PC-3 & DU-145 Human Prostate Cancer | (In vitro data, in vivo comparison implied) | - No significant effect on cell viability or apoptosis. | [2][3] |
Experimental Workflow for Prostate Cancer Xenograft Studies
Glioblastoma
A comprehensive search of published literature did not yield any in vivo studies investigating the anti-cancer effects of this compound specifically on glioblastoma. However, some in vitro studies have explored the effects of other quinazoline derivatives on glioblastoma cells, suggesting a potential avenue for future research.[8][9][10][11] For instance, a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), demonstrated significant cytotoxicity against human glioblastoma cell lines and delayed tumor progression in a mouse xenograft model when conjugated to epidermal growth factor (EGF).[9] Another study reported that a synthetic quinazoline derivative inhibited glioblastoma cell invasion and induced cell death in vitro by targeting integrin beta 1.[8][11]
Mechanistic Insights from In Vivo Studies
The anti-cancer effects of this compound in vivo are believed to be independent of its alpha-1 adrenoceptor antagonist activity.[1][2][3] Several signaling pathways have been implicated:
-
Induction of Apoptosis: this compound and Doxazosin have been shown to induce apoptosis in prostate cancer cells.[1][2]
-
Proteasome Inhibition: In vitro studies suggest that this compound may inhibit proteasome activity, leading to cell cycle arrest and apoptosis.
-
Deregulation of TGF-β Signaling: The apoptotic action of quinazoline-based antagonists may be mediated through the transforming growth factor-beta (TGF-β) signaling pathway.[2]
-
Induction of Anoikis: These compounds may disrupt cell adhesion to the extracellular matrix, leading to a form of apoptosis known as anoikis.[2][12]
-
Anti-angiogenesis: this compound has been shown to reduce tumor vascularity, suggesting an anti-angiogenic effect.[4][13]
Signaling Pathway of this compound's Anti-Cancer Effects
Detailed Experimental Protocols
Reproducibility of in vivo studies is critically dependent on detailed and standardized experimental protocols. Below are generalized protocols based on the reviewed literature for key experiments.
Prostate Cancer Xenograft Model
-
Cell Lines: PC-3 or DU-145 human prostate carcinoma cells are commonly used.[14]
-
Animal Model: Male severe combined immunodeficient (SCID) or athymic nude mice, typically 4-6 weeks old.[6][14]
-
Cell Implantation: 1-2 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: this compound or Doxazosin is typically administered daily by oral gavage at doses ranging from 3 to 100 mg/kg. The control group receives the vehicle (e.g., sterile water).[6][7]
-
Endpoint: The study is terminated after a predefined period (e.g., 14-21 days) or when tumors in the control group reach a maximum allowable size. Tumors are excised, weighed, and processed for further analysis.[6][7]
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.
-
Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit. This involves incubating the sections with terminal deoxynucleotidyl transferase and biotinylated dUTP, followed by detection with a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).
-
Quantification: The apoptotic index is determined by counting the number of TUNEL-positive (brown-stained) nuclei in multiple high-power fields and expressing it as a percentage of the total number of tumor cells.[15][16]
CD31 Immunohistochemistry for Microvessel Density
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared as for the TUNEL assay.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.
-
Immunostaining: Sections are incubated with a primary antibody against CD31 (PECAM-1), an endothelial cell marker. This is followed by incubation with a biotinylated secondary antibody and a streptavidin-horseradish peroxidase conjugate with a chromogen.
-
Quantification: Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several "hot spots" (areas with the highest vascularization) under high magnification.[17][18][19][20][21]
Conclusion
The in vivo anti-cancer effects of this compound, particularly in prostate cancer, are supported by multiple studies. The drug, along with Doxazosin, consistently demonstrates the ability to induce apoptosis and inhibit tumor growth through mechanisms independent of alpha-1 adrenoceptor blockade. The lack of similar effects with the non-quinazoline antagonist Tamsulosin highlights the potential importance of the quinazoline structure for this anti-tumor activity. While the evidence in prostate cancer is compelling, the reproducibility of these effects in other cancer types, such as glioblastoma, remains to be investigated, as there is a notable absence of in vivo studies in this area. Further research with standardized protocols and a focus on quantitative endpoints is necessary to fully elucidate the therapeutic potential of this compound as a repurposed anti-cancer agent.
References
- 1. Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on tissue vascularity and apoptosis in transitional cell carcinoma of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [Inhibitory effect of doxazosin on the growth of transplanted tumor of prostate cancer cell PC-3 in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting integrin beta 1 using anti-tumorigenic quinazoline derivative in inhibition of glioblastoma cell invasion and survival: An in vitro preclinical study [journal.hep.com.cn]
- 9. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting integrin beta 1 using anti-tumorigenic quinazoline derivative in inhibition of glioblastoma cell invasion and survival: An in vitro preclinical study | Jawaid | Journal of Solid Tumors [sciedu.ca]
- 12. Targeting Anoikis Resistance in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 15. Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sysy-histosure.com [sysy-histosure.com]
A Comparative Analysis of Branded Versus Generic Terazosin in Research Studies
A comprehensive review of scientific literature indicates that generic formulations of terazosin are bioequivalent and demonstrate comparable clinical efficacy and safety profiles to the branded drug, Hytrin, for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Multiple studies, ranging from pharmacokinetic assessments in healthy volunteers to clinical trials in patient populations, support the interchangeability of these products.
Pharmacokinetic Bioequivalence
Bioequivalence studies are fundamental in establishing the therapeutic equivalence between a generic drug and its branded counterpart. These studies assess key pharmacokinetic parameters to ensure that the rate and extent of drug absorption are comparable.
A randomized, open-label, single-dose, two-period crossover study in healthy Chinese subjects found that a new generic this compound hydrochloride capsule was bioequivalent to the branded drug under both fasting and fed conditions.[1] The 90% confidence intervals for the geometric mean ratios of Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity) were all within the predefined bioequivalence range of 80-125%.[1] Similarly, a study in healthy Korean male subjects comparing a generic this compound tablet (TZC®) with the branded Hytrin® tablet concluded that the two formulations were bioequivalent.[2]
Table 1: Comparative Pharmacokinetic Parameters of Branded vs. Generic this compound
| Parameter | Generic Formulation | Branded Formulation (Hytrin®) | Finding | Study Population |
| Cmax | 26.61 ± 7.16 ng/mL | 26.54 ± 8.46 ng/mL | No significant difference | Healthy Korean Males[2] |
| AUC0-∞ | 278.74 ± 79.28 nghr/mL | 276.57 ± 83.79 nghr/mL | No significant difference; Bioequivalent | Healthy Korean Males[2] |
| 90% CI for Cmax ratio | Within 80-125% | Reference | Bioequivalent | Healthy Chinese Subjects[1] |
| 90% CI for AUC ratio | Within 80-125% | Reference | Bioequivalent | Healthy Chinese Subjects[1] |
Clinical Efficacy and Safety
Beyond pharmacokinetics, clinical studies have evaluated the real-world effectiveness and tolerability of generic this compound compared to the branded version in patients with BPH.
A randomized, open-label, crossover study in Taiwanese patients with symptomatic BPH found no significant differences in efficacy between generic and branded this compound.[3] Key efficacy endpoints included the International Prostate Symptom Score (IPSS) and the maximal uroflow rate. At the end of the 6-week treatment periods, the mean decrease from baseline in IPSS total score and the mean increase in maximal uroflow rate were comparable for both formulations.[3]
In terms of safety, the incidence and types of adverse events were also similar. The most commonly reported adverse events for both generic and branded this compound were dizziness and peripheral edema, with no significant difference in their prevalence between the two treatment groups.[3]
Table 2: Comparative Efficacy and Safety in BPH Patients
| Parameter | Generic this compound | Branded this compound | Finding |
| Mean Decrease in IPSS at 6 Weeks | 2.46 (SD 1.00) | 2.87 (SD 0.71) | No significant difference[3] |
| Mean Increase in Maximal Uroflow Rate at 6 Weeks | 2.36 (SD 0.90) mL/s | 2.03 (SD 0.62) mL/s | No significant difference[3] |
| Dizziness | 14.6% (7/48 patients) | 20.0% (10/50 patients) | No significant difference[3] |
| Peripheral Edema | 2.1% (1/48 patients) | 6.0% (3/50 patients) | No significant difference[3] |
In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control measure that can predict a drug's in-vivo performance.[4] FDA documents reviewing Abbreviated New Drug Applications (ANDAs) for generic this compound hydrochloride tablets and capsules show that comparative dissolution tests were conducted against the branded Hytrin®.[5][6] These tests, performed under specified conditions (e.g., USP Apparatus 2, paddle, at 50 rpm in water), demonstrated that the generic products met the required dissolution specifications, often showing a high percentage of the drug dissolved within 30 to 60 minutes.[5][6] These results provide further support for the interchangeability of the formulations.
Experimental Protocols
The methodologies employed in these comparative studies are crucial for interpreting the results.
Bioequivalence Study Protocol: A typical bioequivalence study for this compound follows a randomized, open-label, single-dose, two-period crossover design.[1][2]
-
Subject Recruitment: Healthy adult volunteers are screened and enrolled.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Group A receives generic then branded; Group B receives branded then generic).
-
Dosing: In each period, subjects receive a single oral dose of either the test (generic) or reference (branded) this compound, typically 2 mg or 5 mg.[1][5]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body.[1][3]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 60 hours post-dose).[1]
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated, and statistical tests are performed to determine if the 90% confidence intervals for the ratio of the geometric means fall within the 80-125% acceptance range.[1][7]
Clinical Efficacy and Safety Trial Protocol: The clinical trial comparing generic and branded this compound in BPH patients also utilized a randomized, crossover design.[3]
-
Patient Population: Men diagnosed with symptomatic BPH who had not previously received treatment were recruited.[3]
-
Treatment Protocol: Patients were randomized to receive either generic or branded this compound for a 6-week period, followed by a 1-week washout, and then crossed over to the other formulation for another 6 weeks.[3]
-
Dosing Regimen: Treatment was initiated at 2 mg/day and could be titrated up to 4 mg/day or down to 1 mg/day based on patient response and tolerability.[3]
-
Efficacy Assessments: The International Prostate Symptom Scale (IPSS) and uroflowmetry (maximal and mean flow rates) were measured at baseline and at specified follow-up visits.[3]
-
Safety Monitoring: Tolerability was assessed through physical examinations, vital signs, laboratory analyses, and spontaneous reporting of adverse events at each visit.[3]
Signaling Pathway and Experimental Workflow
This compound functions as a selective alpha-1 adrenergic receptor antagonist.[8][9] By blocking these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck, it leads to muscle relaxation, which in turn reduces bladder outlet obstruction and improves urinary flow in patients with BPH.[8][9] In vascular smooth muscle, this same mechanism of action results in vasodilation and a reduction in blood pressure.[8]
References
- 1. Bioequivalence study of two formulations of this compound hydrochloride capsule in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of branded versus generic this compound hydrochloride in adults with benign prostatic hyperplasia: a randomized, open-label, crossover study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The differences between the branded and generic medicines using solid dosage forms: In-vitro dissolution testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Evaluating Terazosin as a Positive Control for Alpha-1 Adrenergic Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Terazosin as a positive control for alpha-1 adrenergic blockade. Its performance is objectively compared with other common alpha-1 antagonists, Prazosin and Doxazosin, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate study replication and validation.
Introduction to Alpha-1 Adrenergic Blockade and the Role of a Positive Control
Alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors, are crucial in mediating the contractile effects of catecholamines, primarily norepinephrine, on smooth muscle throughout the body. This signaling pathway plays a vital role in regulating vascular tone and, consequently, blood pressure. Antagonists of these receptors, known as alpha-1 blockers, are therefore effective in treating conditions such as hypertension and benign prostatic hyperplasia (BPH).
In the research and development of new chemical entities targeting the α1-AR, a well-characterized positive control is indispensable. A positive control serves as a benchmark to validate the experimental setup and ensure that the observed effects are genuinely due to the intended biological mechanism. This compound, a quinazoline derivative, is a potent and selective α1-AR antagonist widely used for this purpose. This guide evaluates its suitability as a positive control by comparing its in vitro and in vivo pharmacological profile with two other structurally related and clinically relevant α1-blockers: Prazosin and Doxazosin.
In Vitro Characterization: Receptor Binding and Functional Antagonism
The initial assessment of an α1-AR antagonist involves determining its affinity for the receptor and its ability to inhibit agonist-induced functional responses in a controlled in vitro environment.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, from which the inhibition constant (Ki) is derived. A lower Ki value indicates a higher binding affinity.
Table 1: Comparison of Binding Affinities (Ki in nM) for Alpha-1 Adrenergic Receptor Subtypes
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference |
| This compound | 3.6 | - | - | [1] |
| Rac-Terazosin | - | - | - | [1] |
| R(+)-Terazosin | 3.8 | - | - | [1] |
| S(-)-Terazosin | 2.8 | - | - | [1] |
| Prazosin | - | - | - | [2] |
| Doxazosin | ~0.26 | ~0.35 | ~0.47 | [3] |
Note: A dash (-) indicates that specific data for that subtype was not available in the cited sources. Ki values for Doxazosin were converted from log KD values.
This compound and its enantiomers demonstrate high affinity for α1-adrenoceptors, with Ki values in the low nanomolar range.[4] Studies have shown that this compound is approximately 400 times more potent as an α1-adrenergic antagonist than as an α2-adrenergic antagonist.[1]
Functional Antagonism
Functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist. In the context of α1-ARs, this is often measured as the inhibition of agonist-induced smooth muscle contraction in isolated tissues. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Comparison of Functional Antagonist Potency (pA2 values)
| Compound | Preparation | Agonist | pA2 Value | Reference |
| Prazosin | Rat Mesenteric Artery | (-)-Noradrenaline | 8.52 | [5] |
| Doxazosin | Isolated Rat Caudal Artery | Noradrenaline | 8.694 (racemic) | [6] |
Note: Specific pA2 values for this compound were not explicitly found in the search results, but its potent antagonism of α1-adrenoceptors in isolated tissues is well-documented.[4]
dot
Caption: Alpha-1 adrenergic receptor signaling pathway.
In Vivo Evaluation: Cardiovascular Effects
In vivo studies are essential to understand the physiological effects of an α1-AR antagonist in a whole organism. The primary in vivo effect of these drugs is a reduction in blood pressure.
Dose-Response Relationship for Blood Pressure Reduction
The hypotensive effects of this compound, Prazosin, and Doxazosin have been extensively studied in various animal models, most commonly in spontaneously hypertensive rats (SHR).
Table 3: In Vivo Dose-Response for Blood Pressure Reduction in Rats
| Compound | Animal Model | Dose | Route | Effect on Blood Pressure | Reference |
| This compound | SHR | 0.1 - 3.0 mg/kg | Oral | Dose-dependent decrease | [7] |
| This compound | SHR | 0.5 mg/kg SC (twice daily) | Subcutaneous | Significant reduction in mean arterial pressure at 100 days of age | [8] |
| Prazosin | Conscious Rats | 1 mg/kg | IV | Immediate fall in blood pressure | [9] |
| Prazosin | SHR | 10 mg/kg/day | Oral (gavage) | Decrease in blood pressure | [10] |
| Doxazosin | Conscious Rats | 8 mg/kg | Oral | Significant decrease in systolic blood pressure | [6][11] |
This compound exhibits a gradual onset of action and a linear dose-response curve in spontaneously hypertensive rats.[7] In humans, a strong dose-response relationship for blood pressure reduction is observed with this compound doses from 1 to 10 mg.[12][13]
dot
Caption: In vivo blood pressure measurement workflow.
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors.
Materials:
-
Tissue source rich in α1-ARs (e.g., rat liver, prostate, or cerebral cortex) or cells expressing recombinant human α1-AR subtypes.
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding control: Phentolamine or unlabeled Prazosin at a high concentration.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Homogenizer.
-
Centrifuge.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell debris. Resuspend the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.[14] Determine protein concentration using a suitable assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Prazosin, and varying concentrations of the test compound (e.g., this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist.[14]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[14][15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Isolated Tissue Contraction
Objective: To determine the functional antagonist potency (pA2) of a test compound against agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., rat mesenteric artery, rabbit aorta, or rat vas deferens).[2][5][16]
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Agonist: Norepinephrine or Phenylephrine.
-
Antagonist: this compound, Prazosin, or Doxazosin.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of the antagonist (e.g., this compound) to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative addition of the agonist in the presence of the antagonist and record the contractile responses.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration for both the control and antagonist-treated conditions. A competitive antagonist will cause a parallel rightward shift of the dose-response curve. The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is determined using a Schild plot, where the log(dose ratio - 1) is plotted against the log of the antagonist concentration.
In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the effect of an α1-AR antagonist on blood pressure in a living animal.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or telemetry for continuous monitoring).
-
Restrainers for tail-cuff method.
-
Test compound (this compound) and vehicle control.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions and, if using the tail-cuff method, to the restrainer and cuff to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, subcutaneous, or intravenous injection).[7][8][10]
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration to determine the onset, magnitude, and duration of the effect.[9][11]
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the effects of the drug-treated group to the vehicle-treated group using appropriate statistical analysis. A dose-response curve can be generated by testing multiple doses of the compound.
Conclusion
This compound serves as an excellent positive control for studies involving alpha-1 adrenergic blockade. It exhibits high affinity for α1-ARs, demonstrates potent functional antagonism in vitro, and produces a reliable and dose-dependent reduction in blood pressure in vivo. Its pharmacological profile is well-characterized and comparable to other established α1-blockers like Prazosin and Doxazosin. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound as a benchmark in the discovery and development of new α1-adrenergic receptor modulators.
References
- 1. Alpha 1-adrenoceptor properties of this compound HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preweanling administration of this compound decreases blood pressure of hypertensive rats in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effect of prazosin administration on blood pressure, heart and structure of coronary artery of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relationship between this compound dose and blood pressure response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Alpha-Blockers on Arterial Stiffness: A Head-to-Head Comparison of Terazosin and Other Agents
For Immediate Release
A growing body of evidence suggests that arterial stiffness, an independent predictor of cardiovascular morbidity and mortality, may be favorably modulated by certain antihypertensive agents. Among these, alpha-blockers, a class of drugs that lower blood pressure by relaxing vascular smooth muscle, have garnered interest for their potential to improve arterial compliance. This guide provides a detailed head-to-head comparison of Terazosin and other alpha-blockers, focusing on their effects on arterial stiffness, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.
Quantitative Analysis of Arterial Stiffness Modulation
Recent clinical investigations have shed light on the differential effects of various alpha-blockers on key parameters of arterial stiffness, primarily pulse wave velocity (PWV). The following table summarizes the quantitative findings from studies on this compound and Doxazosin. A direct comparative study on Prazosin's effect on arterial stiffness was not identified in the current literature search.
| Drug | Study Population | Dosage | Duration | Key Findings on Arterial Stiffness |
| This compound | Patients >40 years with elevated arterial stiffness (baPWV ≥1400 cm/s) | 0.5 and 1.0 mg/day | 1 year | Significant reduction in brachial-ankle pulse wave velocity (baPWV). After 1 year, the this compound group had a mean baPWV of 1580.9 cm/s compared to 1750.0 cm/s in the control group (p < 0.001)[1]. The baPWV value decreased from a baseline of 1720.0 ± 259.3 cm/s to 1592.7 ± 248.3 cm/s after 1 year of treatment (p < 0.001)[1]. |
| Doxazosin | Patients with essential hypertension | 1.0 mg/day | 1 year | Significant reduction in pulse wave velocity. PWV decreased from baseline at 6 months (7.72±0.23 m/s; p<0.05) and 12 months (7.34±0.26 m/s; p<0.05)[2]. |
| Doxazosin | Patients with Stage 1 to 2 hypertension | 2 mg/day for 3 months, then 4 mg/day for 1 month | 4 months | Showed a trend towards increased large-vessel and small-vessel elasticity, though not statistically significant. The effect on large arteries was primarily functional, while the effect on small arteries suggested potential structural changes[3]. |
Experimental Protocols
This compound Study Protocol
A recent pilot study investigated the effects of low-dose this compound on arterial stiffness.[1]
-
Study Design: A longitudinal pilot study with a propensity score-matched control group.
-
Participants: 205 patients aged over 40 with elevated arterial stiffness, defined as a brachial-ankle pulse wave velocity (baPWV) of ≥1400 cm/s.
-
Intervention: Participants were administered low-dose this compound (0.5 mg or 1.0 mg per day).
-
Data Collection: Arterial stiffness was assessed using baPWV at baseline and at 3, 6, 9, and 12 months. Blood pressure was also monitored.
-
Measurement of Arterial Stiffness: baPWV was measured to quantify arterial stiffness. This non-invasive method calculates the velocity of the pulse wave traveling between the brachial and ankle arteries.[1]
Doxazosin Study Protocol
A clinical trial examined the impact of low-dose Doxazosin on aortic stiffness and endothelial function.[2]
-
Study Design: An open-label, single-arm study.
-
Participants: 15 patients with essential hypertension (WHO stage I or II).
-
Intervention: Patients received Doxazosin at a dose of 1.0 mg per day.
-
Data Collection: Aortic stiffness was evaluated using pulse wave velocity (PWV) at baseline, 6 months, and 12 months. Endothelial function, blood pressure, and heart rate were also assessed.
-
Measurement of Arterial Stiffness: Aortic stiffness was determined by measuring the pulse wave velocity index.[2]
Signaling Pathways and Experimental Workflow
The mechanism by which alpha-blockers influence arterial stiffness is rooted in their interaction with the alpha-1 adrenergic signaling pathway in vascular smooth muscle cells.
The assessment of arterial stiffness in clinical trials typically follows a standardized workflow to ensure accuracy and reproducibility of the results.
Discussion and Conclusion
The available data, primarily from a pilot study on this compound and a few studies on Doxazosin, suggest that alpha-blockers may have a beneficial effect on arterial stiffness. The pilot study on this compound demonstrated a significant reduction in baPWV over a one-year period in patients with pre-existing elevated arterial stiffness.[1] Similarly, studies on Doxazosin have shown reductions in PWV and improvements in arterial elasticity.[2][3]
The underlying mechanism for this effect is the blockade of alpha-1 adrenergic receptors on vascular smooth muscle. This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent decrease in the stiffness of the arterial wall.
It is crucial to note the limitations of the current body of evidence. Direct, large-scale, head-to-head comparative trials of different alpha-blockers on arterial stiffness are lacking. The study on this compound was a pilot study, and while promising, requires confirmation in larger, randomized controlled trials.[1][4] The studies on Doxazosin also had small sample sizes.
References
- 1. Effect of low‐dose this compound on arterial stiffness improvement: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose doxazosin improved aortic stiffness and endothelial dysfunction as measured by noninvasive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of doxazosin on arterial elasticity: functional versus structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of low-dose this compound on arterial stiffness improvement: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Terazosin for Motor Neuron Survival: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical evidence supporting the use of Terazosin, a repurposed FDA-approved drug, for promoting motor neuron survival. It compares its performance with alternative therapeutic agents and details the experimental data and protocols from key validation studies. The central focus is on the independent validation and replication of these findings, a critical step in the drug development pipeline.
Overview: this compound's Proposed Neuroprotective Mechanism
This compound, traditionally used for benign prostatic hyperplasia and hypertension, has emerged as a potential neuroprotective agent for motor neuron diseases like Amyotrophic Lateral Sclerosis (ALS). Its therapeutic hypothesis is not linked to its original function but to an off-target effect: the activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) .[1] This activation is proposed to boost cellular energy (ATP) production, addressing the bioenergetic deficits observed in degenerating motor neurons.[2][3]
The primary body of evidence for this compound's efficacy in motor neuron disease models originates from a significant 2022 study by Chaytow et al., a collaboration between the University of Edinburgh and the University of Oxford.[3][4] This research demonstrated neuroprotection across multiple preclinical models. However, a critical point for the research community is the status of independent validation. As of late 2025, these specific findings have not yet been replicated in peer-reviewed literature by a research group unaffiliated with the original discovery team. A feasibility study in human ALS patients (The TRUST trial) has been initiated based on these preclinical results, with outcomes anticipated around 2025.[5][6]
Below is a diagram illustrating the proposed signaling pathway for this compound's neuroprotective effect.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from preclinical studies on this compound and two alternative compounds: Edaravone (a free-radical scavenger approved for ALS) and Riluzole (the first drug approved for ALS, which modulates glutamate transmission). Data was selected to provide the most relevant comparison, though it is crucial to note that experimental models and methodologies vary between studies, making direct comparisons challenging.
| Table 1: Effect on Motor Neuron Survival in Rodent Models of ALS | |||
| Compound | Animal Model | Key Finding | Quantitative Result |
| This compound | Thy1-hTDP-43 Mouse (Rapidly-progressing ALS model) | Increased motor neuron count in the spinal cord at day 19.[7] | ~40% more motor neurons in the ventral horn compared to vehicle-treated controls.[3][7] |
| Edaravone | Wobbler Mouse (Sporadic ALS-like model with TDP-43 pathology) | Suppressed the degeneration of cervical motor neurons after 4 weeks of treatment.[1] | Significantly increased motor neuron count compared to vehicle-treated controls (p<0.05).[1] |
| Riluzole | Progressive Motor Neuronopathy (pmn) Mouse | Delayed onset of paralysis and improved motor performance.[7] | Data on specific motor neuron counts were not the primary endpoint reported; studies focus on functional improvement and overall survival.[7][8] |
| Table 2: Effect on Survival and Motor Function in Rodent Models of ALS | |||
| Compound | Animal Model | Key Finding | Quantitative Result |
| This compound | Thy1-hTDP-43 Mouse | Modest but statistically significant improvement in survival outcomes.[7] | Extended median survival from 21 days to 22 days .[7] |
| Edaravone | Wobbler Mouse | Attenuated muscle weakness and contracture in forelimbs.[1] | Significantly improved grip strength compared to vehicle-treated controls.[1] |
| Riluzole | pmn Mouse | Significantly retarded the appearance of paralysis and increased life span.[7] | Extended survival and improved grip test performance.[7] |
Detailed Experimental Protocols
Reproducibility is contingent on detailed methodologies. The protocols below are synthesized from standard methods papers and the descriptions in the primary this compound study.
Protocol 1: Motor Neuron Counting in Mouse Spinal Cord
This protocol is a generalized method for quantifying motor neuron loss, a key endpoint in ALS preclinical studies.
-
Tissue Preparation:
-
Mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for fixation.
-
The spinal cord is carefully dissected, with the lumbar region (L3-L6), which controls hindlimb function, being isolated.
-
The tissue is post-fixed in 4% PFA overnight and then cryoprotected by immersion in a sucrose solution (e.g., 30%) until it sinks.
-
-
Sectioning:
-
The cryoprotected spinal cord segment is embedded in Optimal Cutting Temperature (OCT) compound and frozen.
-
Serial transverse sections (typically 20-30 µm thick) are cut on a cryostat. Sections are systematically collected on charged microscope slides to ensure the entire lumbar region is represented and to prevent double-counting of the same neuron.
-
-
Staining:
-
Slides are stained with a Nissl stain, such as cresyl violet or gallocyanin, which binds to the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.
-
This staining allows for clear visualization of neuronal cell bodies.
-
-
Quantification:
-
Motor neurons in the ventral horn of the spinal cord are identified based on morphological criteria: large cell body (typically >20-25 µm in diameter), prominent nucleolus, and multipolar shape.
-
Using a light microscope, an investigator blinded to the treatment groups counts the identified motor neurons in every nth section (e.g., every 5th or 10th section) throughout the lumbar region.
-
The total count is then estimated using stereological principles to provide an unbiased assessment of the motor neuron population.
-
Protocol 2: Assessment of Motor Neuron Axon Growth in Zebrafish
Zebrafish models are used for higher-throughput screening and visualizing neuronal development and degeneration in a living organism.
-
Zebrafish Model:
-
Transgenic zebrafish lines, such as Tg(mnx1:GFP), are used, where motor neurons express Green Fluorescent Protein (GFP), allowing for direct visualization of their axons.
-
ALS-like pathology is induced, for example, by injecting morpholinos against genes like C9orf72 or by expressing mutant human TDP-43.
-
-
Drug Administration:
-
Zebrafish embryos are placed in multi-well plates containing embryo medium.
-
This compound or other test compounds are added directly to the medium at various concentrations at a specific timepoint post-fertilization. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Imaging and Analysis:
-
At a defined time (e.g., 48 hours post-fertilization), embryos are anesthetized and mounted in a low-melting-point agarose gel for live imaging.
-
Fluorescence microscopy (confocal or spinning disk) is used to capture high-resolution images of the GFP-labeled motor axons.
-
Image analysis software (like ImageJ/Fiji or Imaris) is used to quantify axonal morphology. Key metrics include:
-
Primary axon length: The length of the main axonal projection from the spinal cord to the muscle target.
-
Axon branching: The number and length of collateral branches extending from the primary axon.
-
Growth cone morphology: The structure at the tip of the growing axon, which can indicate axonal health.
-
-
-
Behavioral Assay:
-
Motor behavior is assessed by measuring the "touch-evoked escape response," where larval swimming distance and duration in response to a light touch are recorded and analyzed.
-
The diagram below outlines a typical experimental workflow for screening and validating neuroprotective compounds.
Conclusion and Future Directions
The preclinical data for this compound presents an exciting and novel therapeutic avenue for motor neuron disease, centered on the well-defined mechanism of PGK1 activation. The initial findings in multiple ALS models are robust and have prompted a human feasibility study.[2][4][7]
However, the core requirement of independent validation remains a critical unmet milestone. The scientific community awaits replication of these findings from other laboratories to build confidence in the translatability of this approach. While comparisons to agents like Edaravone and Riluzole are useful, variations in experimental models and endpoints highlight the need for standardized, head-to-head preclinical trials to accurately gauge the relative efficacy of emerging neuroprotective strategies. The results of the TRUST clinical trial will be the next major inflection point in determining if this compound's preclinical promise translates into a tangible benefit for patients.[5][6]
References
- 1. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse | PLOS One [journals.plos.org]
- 2. amylyx.com [amylyx.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Frontiers | Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology [frontiersin.org]
- 5. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole prolongs survival and delays muscle strength deterioration in mice with progressive motor neuronopathy (pmn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terazosin in a Research Environment
Essential Safety and Logistical Guidance for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling terazosin, a comprehensive understanding of the appropriate disposal procedures is paramount. While this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it requires a specific disposal protocol to ensure safety and compliance.
This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management. Adherence to these procedures will help safeguard personnel, prevent environmental contamination, and ensure regulatory compliance.
Hazard Assessment of this compound
This compound is not listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA).[1][2][3][4] Furthermore, based on available Safety Data Sheet (SDS) information, this compound does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a characteristic hazardous waste.[5][6][7][8]
However, it is crucial to recognize that "non-hazardous" does not equate to "safe for conventional disposal."[9] Disposing of non-hazardous pharmaceuticals like this compound down the drain or in regular solid waste can lead to environmental contamination and is strongly discouraged.[9][10] Therefore, this compound waste must be managed as a non-hazardous pharmaceutical waste stream.
Quantitative Data for Hazardous Waste Characterization
To provide context for the hazardous waste classification, the following table summarizes the quantitative thresholds for the different characteristics of hazardous waste as defined by the EPA. While this compound does not meet these criteria, this information is essential for the proper characterization of other chemical wastes in the laboratory.
| Hazardous Waste Characteristic | EPA Waste Code | Threshold |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F) |
| Corrosivity | D002 | Aqueous solution with a pH ≤ 2 or ≥ 12.5 |
| Reactivity | D003 | Unstable, reacts violently with water, or generates toxic gases |
| Toxicity | D004-D043 | Exceeds specific concentration limits for certain substances |
Experimental Protocols for Waste Characterization
The determination of whether a waste is hazardous is based on established EPA test methods. For instance, the ignitability of a liquid waste is determined using the Pensky-Martens Closed-Cup Method (SW-846 Test Method 1010A) or the Setaflash Closed-Cup Method (SW-846 Test Method 1020B). The corrosivity of an aqueous waste is determined by measuring its pH.
Step-by-Step Disposal Procedures for this compound
The following is a detailed methodology for the proper disposal of this compound in a laboratory setting.
1. Segregation of Waste:
-
Immediately upon generation, segregate this compound waste from all other waste streams, including hazardous chemical waste, sharps waste, and general laboratory trash.[9]
-
Use dedicated waste containers specifically for non-hazardous pharmaceutical waste.[9][11]
2. Proper Containerization:
-
Collect solid this compound waste (e.g., unused tablets, powder) in a clearly labeled, sealed plastic bag or a puncture-resistant container.
-
For liquid this compound waste (e.g., solutions), use a compatible, leak-proof container with a secure lid.
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and identify the primary constituent as "this compound."[9] Include the date of accumulation.
3. Storage:
-
Store the sealed and labeled this compound waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Ensure the storage area is inaccessible to unauthorized personnel.
4. Disposal through a Licensed Vendor:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed pharmaceutical waste management vendor.[11]
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.[10][11]
-
Maintain all documentation related to the waste disposal, including manifests and certificates of destruction, for your records.[9][11]
Important Considerations:
-
Never dispose of this compound waste down the sink or in the regular trash.[9][10]
-
Empty stock bottles that contained this compound should be triple-rinsed, with the rinsate collected as non-hazardous pharmaceutical waste. The rinsed, empty container can then be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
For spills of this compound, consult the material's Safety Data Sheet (SDS) for appropriate cleanup procedures. Absorbent materials used to clean up spills should be disposed of as this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. dep.wv.gov [dep.wv.gov]
- 5. pwaste.com [pwaste.com]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Terazosin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Terazosin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is suspected of causing damage to fertility or the unborn child.[2]
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1][3] | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile).[3][4] | Prevents skin contact which can lead to irritation.[1] Consider double gloving for enhanced protection.[3] |
| Body Protection | Impervious clothing or a lab coat.[1][5] | Minimizes the risk of skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator should be used when there is a potential for inhalation of dust or aerosols.[1][5] | Protects against respiratory tract irritation.[1] |
It is important to note that currently, there are no established occupational exposure limit values for this compound.[1][4]
Standard Operating Procedures for Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid all direct contact with the substance.[3] Do not breathe in dust, fumes, mists, or vapors.[1][3]
-
Wash hands thoroughly with soap and water after handling the material.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response Workflow:
Exposure First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be handled as hazardous material.
-
Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[3]
-
Do not allow the material to enter drains or watercourses.[1][2]
-
Containers should be tightly sealed before disposal.
By adhering to these safety protocols, you can minimize risks and ensure a safe working environment when handling this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
